Product packaging for Cholesterol hydroperoxide(Cat. No.:CAS No. 55529-60-7)

Cholesterol hydroperoxide

Cat. No.: B1196452
CAS No.: 55529-60-7
M. Wt: 418.7 g/mol
InChI Key: CUIXDAUTEMBARD-JLLCDCETSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cholesterol Oxidation in Biological Contexts

The oxidation of cholesterol gives rise to a diverse group of molecules known as oxysterols. tandfonline.comnih.gov These compounds, though present in much lower concentrations than cholesterol itself, exhibit significant biological activity. tandfonline.comnih.gov Cholesterol oxidation is a key process in the body's ability to eliminate cholesterol, as oxysterols are precursors for the synthesis of bile acids and steroid hormones. mdpi.com

Beyond their role in normal metabolism, oxysterols are involved in the regulation of gene expression related to lipid metabolism and cellular signaling pathways. gerli.comactamedica.org However, the accumulation of cholesterol oxidation products is also linked to the pathology of several diseases. nih.gov They are implicated in the development of atherosclerosis, where they contribute to the inflammatory processes and foam cell formation within artery walls. mdpi.comtandfonline.com Furthermore, due to their cytotoxic and pro-apoptotic properties, oxysterols are associated with neurodegenerative diseases and other inflammatory conditions. gerli.comactamedica.org The oxidation can occur through enzymatic pathways, often involving cytochrome P450 enzymes, or non-enzymatically through reactions with reactive oxygen species (ROS). mdpi.comactamedica.org

Overview of Cholesterol Hydroperoxide as a Primary Oxidation Product

Cholesterol hydroperoxides (ChOOHs) are recognized as the initial, non-radical products generated during the oxidation of cholesterol. nih.govunimi.it The formation of these hydroperoxides is a critical first step in various oxidation pathways, including autoxidation (reaction with molecular oxygen), photo-oxidation (reaction initiated by light), and enzyme-mediated oxidation. unimi.it The specific hydroperoxide isomers formed depend on the oxidation mechanism.

In processes driven by free radicals, such as autoxidation, the reaction typically begins with the abstraction of a hydrogen atom from the cholesterol molecule, most commonly at the C-7 position, followed by the addition of an oxygen molecule. koreascience.krresearchgate.net This leads to the formation of 7-hydroperoxycholesterol isomers, which are the primary products in this type of reaction. koreascience.kr In contrast, photo-oxidation involving singlet oxygen primarily yields hydroperoxides at the C-5 position. gerli.comunimi.itnih.gov These primary hydroperoxides are relatively unstable and can be further reduced to more stable corresponding alcohols (hydroxides) or undergo decomposition to form other oxidation products like ketones. nih.govkoreascience.kr Their formation is considered the initiation phase of the cholesterol oxidation mechanism. acs.org

Isomeric Forms of Cholesterol Hydroperoxides (e.g., 5α-OOH, 7α-OOH, 7β-OOH)

The specific isomeric form of this compound produced is a key indicator of the underlying oxidative chemistry. The main isomers are distinguished by the position and stereochemistry of the hydroperoxy (-OOH) group on the cholesterol steroid nucleus.

7α-hydroperoxycholesterol (7α-OOH) and 7β-hydroperoxycholesterol (7β-OOH): These two epimers are the characteristic primary products of free radical-mediated cholesterol oxidation (Type I reaction). nih.govnih.gov The process is initiated by the abstraction of an allylic hydrogen atom from the C-7 position, creating a free radical that then reacts with oxygen. koreascience.krresearchgate.net The 7β-OOH isomer is generally more thermodynamically stable than the 7α-OOH isomer. nih.gov The presence of these 7-hydroperoxides signifies the involvement of free radicals in the oxidation process. nih.govresearchgate.net

5α-hydroperoxycholesterol (5α-OOH): This isomer is the major product of cholesterol oxidation mediated by singlet oxygen (¹O₂) in a Type II photo-oxidation reaction. gerli.comnih.gov Singlet oxygen reacts directly with the double bond between carbons 5 and 6 of the cholesterol molecule. unimi.it The detection of 5α-OOH is a definitive marker for the involvement of singlet oxygen in an oxidative reaction. nih.govresearchgate.net Due to its slow enzymatic detoxification, 5α-OOH is considered potentially one of the most damaging cholesterol hydroperoxides. acs.org

6α-hydroperoxycholesterol (6α-OOH) and 6β-hydroperoxycholesterol (6β-OOH): These isomers are also formed during singlet oxygen-mediated reactions, although typically in much lower yields than 5α-OOH. nih.govnih.gov Studies comparing the reactivity of these isomers have found differences in their rates of enzymatic reduction and their ability to induce further oxidative damage. nih.govacs.org

The relative stability and reactivity of these various isomers play a significant role in their ultimate biological effects, influencing whether they are detoxified or propagate further oxidative damage. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O3 B1196452 Cholesterol hydroperoxide CAS No. 55529-60-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55529-60-7

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

(3S,5R,8S,9S,10R,13R,14S,17R)-5-hydroperoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O3/c1-18(2)7-6-8-19(3)22-9-10-23-21-12-16-27(30-29)17-20(28)11-15-26(27,5)24(21)13-14-25(22,23)4/h12,16,18-24,28-29H,6-11,13-15,17H2,1-5H3/t19-,20+,21+,22-,23+,24+,25-,26-,27+/m1/s1

InChI Key

CUIXDAUTEMBARD-JLLCDCETSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4(C3(CCC(C4)O)C)OO)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C[C@]4([C@@]3(CC[C@@H](C4)O)C)OO)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4(C3(CCC(C4)O)C)OO)C

Synonyms

3-hydroxy-5-cholest-6-ene-5-hydroperoxide
5-hydroperoxycholesterol
cholesterol hydroperoxide
cholesterol hydroperoxide, (3beta,5alpha)-isome

Origin of Product

United States

Mechanisms of Cholesterol Hydroperoxide Formation

Non-Enzymatic Pathways of Cholesterol Peroxidation

The non-enzymatic oxidation of cholesterol, often termed autoxidation, proceeds primarily through two distinct mechanisms: a free radical-mediated pathway (Type I) and a non-radical pathway involving singlet oxygen (Type II). researchgate.netnih.gov The structure of cholesterol, particularly the double bond between carbons 5 and 6 (Δ5,6) and the adjacent allylic methylene (B1212753) group at the C7 position, makes it susceptible to these oxidative attacks. nih.gov

Free radical-mediated autoxidation is a chain reaction process that leads to the formation of specific cholesterol hydroperoxide isomers. researchgate.netresearchgate.net This pathway is initiated by highly reactive chemical species that abstract a hydrogen atom from the cholesterol molecule. nih.govresearchgate.net The primary products of this reaction are the 7α- and 7β-hydroperoxycholesterols (7α-OOH and 7β-OOH). nih.gov The identification of these 7-hydroperoxides and their subsequent degradation products, such as 7-ketocholesterol (B24107) and 7-hydroxycholesterols, serves as a marker for free radical-mediated oxidation. nih.govcabidigitallibrary.orggsartor.org

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are the principal initiators of the free radical autoxidation of cholesterol. nih.gov ROS include species like the hydroxyl radical (•OH), superoxide (B77818) anion (O2•−), and hydrogen peroxide (H2O2). mdpi.commdpi.com The hydroxyl radical is particularly potent and can initiate peroxidation by abstracting a hydrogen atom from a susceptible C-H bond on the cholesterol molecule. mdpi.comgerli.com Transition metal ions, such as iron, can catalyze the formation of these aggressive radicals, for example, through the Fenton reaction, which generates hydroxyl radicals from hydrogen peroxide. mdpi.com

RNS, such as peroxynitrite (ONOO−), formed from the reaction of superoxide and nitric oxide, can also initiate or contribute to lipid peroxidation. While direct mechanisms are complex, the environment of oxidative stress created by both ROS and RNS facilitates the oxidation of lipids, including cholesterol. mdpi.com

The autoxidation of cholesterol follows a classic three-phase radical chain reaction mechanism. researchgate.netwikipedia.org

Initiation: The process begins when a reactive radical species, like a hydroxyl radical (•OH), abstracts an allylic hydrogen atom from the C7 position of cholesterol. gerli.com This action forms a carbon-centered cholesterol radical (L•), which is stabilized by resonance. researchgate.netgerli.com This radical then reacts rapidly with molecular oxygen (O2) to form a cholesterol peroxyl radical (LOO•). researchgate.netwikipedia.orgcabidigitallibrary.org

Propagation: The newly formed cholesterol peroxyl radical (LOO•) can abstract a hydrogen atom from an adjacent cholesterol molecule (LH). researchgate.netgerli.com This step generates a this compound (LOOH) and a new cholesterol radical (L•), thereby propagating the chain reaction. researchgate.netwikipedia.org This autocatalytic cycle can continue as long as cholesterol molecules and oxygen are available.

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. gerli.comwikipedia.org This can occur through the reaction of two peroxyl radicals or a peroxyl radical with another radical, effectively terminating the propagation of peroxidation. gerli.com Antioxidants, such as α-tocopherol (Vitamin E), can also terminate the chain by donating a hydrogen atom to the peroxyl radical, forming a stable antioxidant radical that does not propagate the chain. gerli.com

The free radical-mediated attack on cholesterol shows significant regioselectivity. The carbon-hydrogen bonds at the C7 position are the most susceptible to abstraction because they are allylic to the C5-C6 double bond, which weakens them considerably. researchgate.netnih.gov This makes the C7 position the preferential site for the initiation of autoxidation. researchgate.netnih.gov

Following hydrogen abstraction at C7, the resulting radical reacts with oxygen. This can lead to the formation of two epimeric hydroperoxides: 7α-hydroperoxycholesterol (7α-OOH) and 7β-hydroperoxycholesterol (7β-OOH), which are considered the major primary products of cholesterol autoxidation. researchgate.netnih.govfigshare.com The 7β-epimer is generally found to be more thermodynamically stable. nih.gov These hydroperoxides can be further converted to more stable products like 7α- and 7β-hydroxycholesterol and 7-ketocholesterol. nih.govnih.gov While C7 is the primary site, minor products resulting from attacks at other positions, such as the C4 and C6, have also been reported. figshare.comacs.org

A distinct non-enzymatic pathway for cholesterol oxidation involves singlet molecular oxygen (¹O₂), a non-radical, electronically excited state of oxygen. researchgate.netgsartor.org This process, known as Type II photooxidation, occurs typically in the presence of a photosensitizer and light. cabidigitallibrary.orgcabidigitallibrary.org Unlike the free-radical pathway, the reaction of singlet oxygen with cholesterol does not proceed via a chain reaction. gsartor.org

Singlet oxygen reacts with the C5-C6 double bond of cholesterol through a concerted "ene" reaction. researchgate.netrsc.org This specific mechanism leads to the formation of 3β-hydroxy-5α-cholest-6-ene-5-hydroperoxide, commonly known as 5α-hydroperoxycholesterol (5α-OOH). nih.govrsc.org This compound is the major and characteristic product of singlet oxygen-mediated cholesterol oxidation. nih.govrsc.org

The detection of 5α-OOH is considered a definitive marker for the involvement of singlet oxygen in an oxidative process. gsartor.orgnih.gov While 5α-OOH is the main product, smaller quantities of other isomers, such as 6α- and 6β-hydroperoxycholesterols, are also formed in this reaction. nih.govnih.govrsc.org The predominance of 5α-OOH in Type II photooxidation clearly distinguishes it from the Type I free-radical pathway, which primarily yields 7-hydroperoxides. rsc.orgrsc.org

Data Tables

Table 1: Major this compound Products by Oxidation Pathway

Oxidation PathwayInitiating SpeciesPrimary MechanismMajor Hydroperoxide Products
Free Radical Autoxidation (Type I) Hydroxyl Radical (•OH), other ROS/RNS nih.govmdpi.comRadical Chain Reaction researchgate.net7α-hydroperoxycholesterol (7α-OOH), 7β-hydroperoxycholesterol (7β-OOH) nih.gov
Photooxidation (Type II) Singlet Oxygen (¹O₂) researchgate.netEne Reaction rsc.org5α-hydroperoxycholesterol (5α-OOH) nih.govrsc.org

Table 2: Relative Distribution of this compound Isomers in Singlet Oxygen Photooxidation

Hydroperoxide IsomerApproximate Yield (%)
5α-OOH~80% rsc.org
6α-OOH + 6β-OOH~15% rsc.org
7α/7β-OOH<5% rsc.org
Note: Yields are based on photoperoxidation of cholesterol in liposomes and can vary with conditions. The presence of 7-hydroperoxides is often attributed to minor secondary rearrangement of the 5α-OOH product. rsc.org
Generation of 5α-Hydroperoxycholesterol

Ozone-Mediated Oxidation

Ozone (O₃) is another reactive oxygen species capable of oxidizing cholesterol. The reaction of ozone with cholesterol is rapid and attacks the Δ5,6-double bond, initially forming an unstable primary ozonide (1,2,3-trioxolane). researchgate.netresearchgate.net This intermediate quickly decomposes, leading to the cleavage of the B-ring of the sterol nucleus.

The major and characteristic products of cholesterol ozonolysis are secosterols, which are aldehydic in nature: wikipedia.org

3β-hydroxy-5-oxo-5,6-secocholestan-6-al (Secosterol A or Atheronal A) researchgate.netwikipedia.org

3β-hydroxy-5β-hydroxy-B-norcholestane-6β-carboxaldehyde (Secosterol B or Atheronal B) , which is formed from the intramolecular aldolization of Secosterol A. researchgate.netwikipedia.org

While these aldehydes are the main end-products, the initial reaction with ozone leads to hydroperoxide intermediates, although the secosterols are considered the signature products of this pathway. researchgate.netwalisongo.ac.id It has been noted that Secosterol A is the predominant species formed from ozone-mediated oxidation, whereas the decomposition of 5α-hydroperoxycholesterol (from singlet oxygen oxidation) tends to produce more Secosterol B. nih.govresearchgate.net

Enzymatic Pathways of Cholesterol Peroxidation

Specific enzymes can also catalyze the oxidation of cholesterol and its esters, leading to the formation of hydroperoxides and their derivatives.

Involvement of Lipoxygenases (e.g., 12/15-Lipoxygenase)

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. nih.gov The human 15-lipoxygenase (15-LOX) and its murine ortholog, 12/15-lipoxygenase (12/15-LOX), are capable of directly oxidizing fatty acids esterified to cholesterol in lipoproteins. bohrium.comfrontiersin.org

The primary action of 12/15-LOX is on the polyunsaturated fatty acid moiety of cholesteryl esters, such as cholesteryl linoleate (B1235992), rather than on the cholesterol ring itself. researchgate.net The enzyme inserts molecular oxygen to form fatty acid hydroperoxides. For example, it converts linoleic acid into 13-hydroperoxy-octadecadienoic acid (13-HPODE) and arachidonic acid into 12- or 15-hydroperoxyeicosatetraenoic acids (12-HETE or 15-HETE). nih.govahajournals.orgmolbiolcell.org While this enzymatic action generates hydroperoxides within lipoprotein particles, it is a mechanism of cholesteryl ester hydroperoxide formation, which is distinct from the direct formation of this compound where the hydroperoxy group is on the sterol nucleus.

Cytochrome P450-Mediated Oxidation

Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases involved in the metabolism of a wide range of substrates, including cholesterol. researchgate.nettandfonline.com Several CYP enzymes hydroxylate cholesterol to produce oxysterols, which are crucial for cholesterol elimination and bile acid synthesis. mdpi.comdiva-portal.orgcabidigitallibrary.org

The formation of hydroxycholesterols by CYP enzymes is a reductive process that follows the introduction of an oxygen atom. For instance, CYP3A4 can convert cholesterol to 4β-hydroxycholesterol. nih.gov Other key enzymes include CYP7A1 (forms 7α-hydroxycholesterol), CYP46A1 (forms 24-hydroxycholesterol), and CYP27A1 (forms 27-hydroxycholesterol). mdpi.comnih.gov

While these enzymes primarily produce hydroxylated products, there is evidence that they can interact with pre-existing cholesterol hydroperoxides. For example, CYP27A1 and CYP11A1 can metabolize cholesterol 25-hydroperoxide and 20ξ-hydroperoxides. nih.gov A proposed "hydroperoxide shunt" mechanism suggests that a sterol hydroperoxide can provide the necessary activated oxygen to the P450 enzyme, resulting in the formation of the corresponding hydroxysterol while the enzyme simultaneously hydroxylates another substrate. nih.gov This indicates a role for CYPs in the reduction of ChOOH rather than their primary formation. However, the catabolism of various chemicals by the cytochrome P450 system is a known source of reactive oxygen species, which could then non-enzymatically initiate free radical oxidation of cholesterol to form 7-hydroperoxides. mdpi.com

Metabolism and Biological Fate of Cholesterol Hydroperoxides

Reductive Turnover Pathways

The fate of ChOOHs is largely dictated by the cellular redox environment, particularly the availability of transition metals and antioxidant enzymes. nih.govnih.gov These hydroperoxides can be converted into either highly reactive radical species that propagate damage or stable, non-toxic alcohol derivatives. nih.govresearchgate.net

In the presence of redox-active transition metals, ChOOHs can undergo a one-electron reduction. nih.govsfrbm.org This process converts the relatively stable hydroperoxide into a highly reactive cholesterol oxyl radical (ChO•), a key step in amplifying oxidative damage. nih.govnih.gov This damage-enhancing pathway is a central feature of lipid peroxidation. nih.govtandfonline.com

The one-electron reduction of ChOOHs is frequently catalyzed by redox-active iron. nih.govnih.gov Both ferrous (Fe²⁺) and ferric (Fe³⁺) ions can catalyze the degradation of lipid hydroperoxides, but the catalytic activity of the ferrous ion is significantly greater. mdpi.com In the presence of a suitable reductant, such as ascorbate, catalytic iron efficiently reduces ChOOHs to form oxyl radicals. sfrbm.orgacs.org This process is a critical initiation step in iron-dependent forms of cell death, like ferroptosis, where lipid peroxidation is a key event. nih.gov Studies using liposomal models have shown that ChOOHs like 5α-OOH and 7α-OOH undergo rapid reduction in the presence of iron and ascorbate. sfrbm.orgacs.org The decomposition of hydroperoxides is greatly accelerated by metals, which can convert them into peroxyl and alkoxyl radicals. mdpi.com This catalytic decomposition is considered a crucial factor in the modification of low-density lipoproteins (LDL) and the progression of atherosclerosis. nih.govbibliotekanauki.pl

The formation of the cholesterol oxyl radical (ChO•) via iron-catalyzed decomposition initiates a cascade of radical chain reactions. nih.govnih.gov The oxyl radical is highly reactive and can abstract a hydrogen atom from a nearby unsaturated lipid molecule, such as another cholesterol molecule or a polyunsaturated fatty acid in a membrane. nih.govacs.org This abstraction generates a new lipid radical (L•), which then reacts with molecular oxygen to form a peroxyl radical (LOO•), thus propagating the peroxidative chain. nih.govwikipedia.org

Alternatively, the initially formed oxyl radical can undergo rapid rearrangement and oxygen addition to form an epoxyallylic peroxyl radical, which also serves as a potent initiator of chain peroxidation. nih.govacs.org This chain reaction, fueled by the one-electron reduction of primary ChOOHs, leads to the formation of new lipid hydroperoxides, which can then be reduced by iron, amplifying the cycle of oxidative damage. nih.govnih.gov For instance, the one-electron reduction of 7α/7β-OOH gives rise to the corresponding 7α/7β-oxyl radicals, which can then react to form 7α/7β-diols or, through β-hydrogen scission, the 7-ketone. sfrbm.orgnih.gov

In contrast to the damaging one-electron pathway, ChOOHs can also undergo a two-electron reduction to form their corresponding stable and redox-inactive alcohols, known as cholesterol hydroxides or diols (ChOH). nih.gov This process is a critical detoxification and damage-containment mechanism, effectively terminating the radical propagation cycle by converting reactive hydroperoxides into benign products. nih.govtandfonline.comresearchgate.net

The primary enzyme responsible for the two-electron reduction of complex lipid hydroperoxides in mammals is Glutathione (B108866) Peroxidase 4 (GPx4). frontiersin.orgmdpi.com GPx4 is a unique member of the glutathione peroxidase family, a group of antioxidant selenoenzymes that play a vital role in redox homeostasis. frontiersin.orgbioscientifica.com While other GPx isoforms can reduce simple hydroperoxides like hydrogen peroxide, only GPx4 is capable of efficiently reducing complex lipid hydroperoxides, including cholesterol hydroperoxides and phospholipid hydroperoxides, even when they are integrated into membranes or lipoproteins. mdpi.compsu.edusci-hub.se

GPx4 contains the amino acid selenocysteine (B57510) (Sec) at its active site, which is essential for its catalytic activity. sci-hub.se The enzyme catalyzes the reduction of ChOOH to ChOH using two equivalents of glutathione (GSH) as the reducing cofactor. mdpi.com This detoxification activity is crucial for protecting cell membranes from lipid peroxidation and preventing ferroptosis. mdpi.comuniprot.org The protective effects of GPx4 have been demonstrated in various contexts, including protecting endothelial cells from damage by oxidized LDL. nih.govahajournals.org

While GPx4 is the principal enzyme for this reaction, other systems can also contribute to the two-electron reduction of cholesterol hydroperoxides.

Cytochrome P450 Enzymes: Certain cytochrome P450 enzymes have been shown to metabolize ChOOHs. For example, CYP27A1 can mediate the reduction of cholesterol 25-hydroperoxide to its corresponding alcohol, 25-hydroxycholesterol. nih.gov This suggests a dual role for these enzymes in both steroidogenesis and the detoxification of harmful lipid autoxidation products. nih.gov

Apolipoproteins: The protein components of lipoproteins, particularly apolipoprotein A-1 (apoA-1) in high-density lipoprotein (HDL), have been reported to possess reducing activity. core.ac.ukgsartor.org Studies have shown that HDL can selectively reduce free fatty acid hydroperoxides via a two-electron reduction mechanism, converting them to their hydroxy derivatives. core.ac.ukresearchgate.net This activity is attributed to the methionine residues within the apolipoprotein structure. researchgate.net

Table 1: Summary of Reductive Turnover Pathways for Cholesterol Hydroperoxides

PathwayDescriptionKey MediatorsPrimary Product(s)Biological Consequence
One-Electron ReductionConversion of ChOOH to a highly reactive radical intermediate.Redox-active metals (especially Fe²⁺) mdpi.comCholesterol Oxyl Radical (ChO•) nih.govPropagation of lipid peroxidation, amplification of oxidative damage. nih.govnih.gov
Two-Electron ReductionConversion of ChOOH to a stable, non-toxic alcohol.Glutathione Peroxidase 4 (GPx4), other selenoproteins, Cytochrome P450s, Apolipoproteins (A-1). frontiersin.orgnih.govcore.ac.ukCholesterol Hydroxide/Diol (ChOH) nih.govDetoxification, termination of radical chains, protection against oxidative damage. nih.govmdpi.com

Table 2: List of Compound Names

Compound Name Abbreviation
Cholesterol Ch
Cholesterol Hydroperoxide ChOOH
Cholesterol Oxyl Radical ChO•
Cholesterol Hydroxide (Diol) ChOH
7α-hydroperoxycholesterol 7α-OOH
7β-hydroperoxycholesterol 7β-OOH
7α-hydroxycholesterol 7α-OH
7β-hydroxycholesterol 7β-OH
5α-hydroperoxycholesterol 5α-OOH
7-ketocholesterol (B24107) 7-KCh, 7=O
Glutathione GSH
Glutathione Disulfide GSSG
Selenocysteine Sec
Hydrogen Peroxide H₂O₂
Lipid Hydroperoxide LOOH
Lipid Radical L•
Peroxyl Radical LOO•
Oxyl Radical LO•

Two-Electron Reduction to Cholesterol Hydroxides (Diols)

Role of Glutathione Peroxidase 4 (GPx4) and Selenoproteins

Translocation and Trafficking Mechanisms

The movement of cholesterol hydroperoxides between different membranes, such as from the plasma membrane to an organellar membrane, can occur spontaneously. scientificarchives.com A key characteristic of this process is its speed relative to the parent molecule, cholesterol. Due to the addition of the polar hydroperoxide group, ChOOHs are more hydrophilic than cholesterol. nih.govresearchgate.net This increased polarity facilitates a much faster rate of transfer. rsc.org Studies using model membrane systems, such as erythrocyte ghosts and liposomes, have shown that the rate constant for the spontaneous transfer of total ChOOHs can be approximately 8 to 65 times greater than that of unoxidized cholesterol. acs.org

The rate-limiting step in this spontaneous transfer is the desorption of the ChOOH molecule from the donor membrane into the aqueous phase. researchgate.net The rate of transfer for individual ChOOH isomers is not uniform and correlates inversely with their hydrophobicity; more hydrophilic isomers transfer more rapidly. acs.org This differential mobility suggests that the specific type of oxidative stress (e.g., free radical vs. singlet oxygen) can influence the potential for damage dissemination. rsc.org

Spontaneous Inter-Membrane Transfer Rates of this compound Isomers
This compound IsomerRelative Transfer RateBasis of Formation
7α/7β-OOHFastestFree Radical-Derived
5α-OOHIntermediateSinglet Oxygen-Derived
6α-OOHSlowerSinglet Oxygen-Derived
6β-OOHSlowestSinglet Oxygen-Derived

This table outlines the relative rates of spontaneous transfer between membranes for different this compound isomers. The transfer rate is correlated with the hydrophilicity of the isomer, with the more polar 7-hydroperoxides transferring the fastest. scientificarchives.comacs.org

Cholesterol hydroperoxides can also be transferred between different classes of lipoproteins, such as between low-density lipoprotein (LDL) and high-density lipoprotein (HDL). nih.gov This process is significant in the context of systemic oxidative stress and pathologies like atherosclerosis, where lipid peroxidation in lipoproteins is a key event. nih.gov HDL, in particular, has been identified as a major carrier of lipid hydroperoxides in the blood plasma of fasting individuals. pnas.org

The dynamics of this transfer can be complex. For instance, HDL can remove lipid hydroperoxides from the surface of LDL, a process facilitated by enzymes like phospholipid transfer protein (PLTP). mdpi.com However, research indicates that the transfer of cholesteryl ester hydroperoxides (CEOOHs) between lipoproteins is considerably slower than the transfer of their unoxidized cholesteryl ester counterparts. pnas.org This suggests a degree of selectivity by the lipid transfer proteins involved, which may prefer the non-oxidized lipid. pnas.org This interplay can influence whether oxidative damage is contained or propagated within the lipoprotein system. mdpi.com

The movement of ChOOHs is not solely a passive, spontaneous process; it is significantly influenced and accelerated by intracellular lipid transfer proteins. scientificarchives.comrsc.org These proteins can bind and transport ChOOHs, suggesting a more targeted and potentially more damaging mechanism for disseminating oxidative stress compared to random diffusion. nih.gov

Steroidogenic Acute Regulatory (StAR) Proteins: The StAR protein family (e.g., StarD1) plays a crucial role in steroid hormone synthesis by transporting cholesterol from the outer to the inner mitochondrial membrane. ahajournals.orgnih.gov These proteins are highly specific for cholesterol and, significantly, also recognize and transport ChOOHs. uj.edu.plnih.govtandfonline.com This trafficking is not benign; the StAR-mediated delivery of ChOOHs (specifically 7-OOH) to mitochondria has been shown to be deleterious. uj.edu.pluj.edu.pl In macrophages, this process can induce peroxidative damage, impair mitochondrial function, and ultimately hinder reverse cholesterol transport, an anti-atherogenic process. uj.edu.plahajournals.org Similarly, in steroidogenic cells, the co-trafficking of ChOOHs with cholesterol impairs steroid production. uj.edu.pl This represents a hijacking of a natural lipid trafficking pathway with pathological consequences. uj.edu.pltandfonline.com

Sterol Carrier Protein-2 (SCP-2): Unlike the highly specific StAR proteins, Sterol Carrier Protein-2 (SCP-2) is a non-specific lipid transfer protein that facilitates the movement of various lipids, including cholesterol, phospholipids (B1166683), and fatty acids. nih.gov Crucially, SCP-2 was the first intracellular protein demonstrated to bind and accelerate the inter-membrane transfer of ChOOHs. nih.gov Studies have shown that SCP-2 can increase the rate of ChOOH transfer by approximately 7-fold. acs.org This accelerated transport can exacerbate cellular injury under oxidative stress. For example, SCP-2 facilitates the delivery of ChOOHs to mitochondria, enhancing peroxide-induced damage to the mitochondrial membrane. acs.orgacs.org Cells that overexpress SCP-2 show increased sensitivity to the cytotoxic effects of ChOOHs. elifesciences.org

SCP-2-Facilitated Inter-Membrane Transfer of Hydroperoxides
Hydroperoxide SpeciesRelative SCP-2-Enhanced Transfer RateFold-Increase in Transfer Rate (Approx.)
7α/7β-OOHFastest~7-fold (for total ChOOH)
5α-OOHIntermediate
6α-OOHSlower
6β-OOHSlowest
PLOOH (Phospholipid Hydroperoxides)~1/10th of 7α/7β-OOH~6-fold

This table shows the relative rates and acceleration of hydroperoxide transfer between membranes facilitated by Sterol Carrier Protein-2 (SCP-2). The transfer order for ChOOH isomers mirrors spontaneous transfer, emphasizing the role of hydrophilicity. SCP-2 also transports phospholipid hydroperoxides (PLOOH), but at a significantly slower rate than the most mobile ChOOHs. acs.orgacs.org

The movement of cholesterol hydroperoxides between membranes and lipoproteins occurs via diffusion through the aqueous phase. researchgate.net The chemical properties of ChOOHs are central to these dynamics. The presence of the polar hydroperoxide (-OOH) group increases the water solubility of the molecule compared to native cholesterol. nih.govresearchgate.net This enhanced polarity allows ChOOHs to desorb more readily from the lipid environment of a donor membrane or lipoprotein into the surrounding aqueous "pool". nih.gov

This desorption into the aqueous phase is the rate-limiting step for spontaneous inter-membrane transfer. researchgate.net Once in the aqueous environment, the ChOOH molecule can diffuse and subsequently partition into an acceptor membrane. While this can be a random process, the existence of lipid transfer proteins like SCP-2, which can bind lipids in the aqueous compartment, allows for a more directed transit. nih.gov This protein-mediated trafficking provides a mechanism for delivering these reactive lipid species to specific subcellular locations, distinguishing their movement from the free diffusion of other reactive species like hydrogen peroxide. nih.gov

Cellular and Molecular Biological Roles of Cholesterol Hydroperoxides

Modulation of Cellular Oxidative Stress Response

ChOOHs are key intermediates in the progression of oxidative damage within a cell. tandfonline.com They can either be detoxified through two-electron reduction to their corresponding stable alcohols or enter pathways that exacerbate the initial oxidative insult. nih.gov

A critical fate of ChOOHs is their ability to amplify peroxidative damage through a process known as hydroperoxide-amplified lipid peroxidation. nih.govacs.org This occurs when ChOOHs undergo a one-electron reduction, often catalyzed by redox-active transition metal ions like iron. nih.gov This reaction generates highly reactive free radical intermediates, such as alkoxyl and peroxyl radicals. nih.gov

These radicals can then initiate new rounds of lipid peroxidation by abstracting hydrogen atoms from nearby unsaturated lipids, including fatty acyl chains of phospholipids (B1166683) and other cholesterol molecules. scientificarchives.com This creates a new lipid radical and a lipid hydroperoxide, propagating a chain reaction that magnifies the initial oxidative event. scientificarchives.com This amplification cascade leads to widespread damage to cellular membranes and lipoproteins, compromising their structure and function. nih.gov The process effectively disseminates oxidative stress, as the newly formed hydroperoxides can themselves be reduced to trigger further peroxidation. nih.gov

Beyond propagating free radical chains, the decomposition of cholesterol hydroperoxides is a significant endogenous source of singlet molecular oxygen (¹O₂), a highly reactive, non-radical excited state of oxygen. nih.govacs.orgportlandpress.com The generation of ¹O₂ from ChOOHs primarily occurs through the Russell mechanism. nih.govportlandpress.com This mechanism involves the self-reaction of two peroxyl radicals (formed from the decomposition of ChOOHs), which proceeds through a transient linear tetraoxide intermediate. nih.govacs.org This intermediate then decomposes to yield a ketone, an alcohol, and one molecule of singlet oxygen. portlandpress.com

The production of ¹O₂ from ChOOHs has been unequivocally demonstrated through direct spectroscopic detection of its characteristic near-infrared (NIR) light emission at 1270 nm in solutions and liposomes containing ChOOH isomers. nih.govacs.orgresearchgate.net Further evidence comes from experiments using ¹⁸O-labeled hydroperoxides, which result in the formation of ¹⁸O-labeled singlet oxygen, confirming its origin from the hydroperoxide precursor. nih.govacs.org As a potent oxidizing agent, the generated ¹O₂ can further damage cellular components, including lipids, proteins, and nucleic acids, thus contributing to cholesterol hydroperoxide-mediated cytotoxicity. acs.orgsci-hub.se

Table 1: Evidence for Singlet Molecular Oxygen (¹O₂) Generation from Cholesterol Hydroperoxides (ChOOHs)

Experimental ApproachKey FindingReference
Near-Infrared (NIR) SpectroscopyDetection of characteristic light emission at 1270 nm, corresponding to the monomolecular decay of ¹O₂. nih.govacs.orgresearchgate.net
¹⁸O-Isotope LabelingDecomposition of ¹⁸O-labeled ChOOH (Ch¹⁸O¹⁸OH) generated ¹⁸O-labeled singlet oxygen (¹⁸O₂), confirming the hydroperoxide as the source. nih.govacs.org
Chemical TrappingUse of singlet oxygen traps like 9,10-diphenylanthracene (B110198) (DPA) captured the generated ¹O₂, forming specific endoperoxide products detected by mass spectrometry. acs.orgsci-hub.se
Reaction Mechanism AnalysisFindings are consistent with the Russell mechanism, involving the self-reaction of peroxyl radicals derived from ChOOHs. nih.govportlandpress.com

Amplification of Peroxidative Damage

Influence on Cellular Signaling Pathways

Cholesterol hydroperoxides are not merely agents of damage; they also function as signaling molecules that can modulate a variety of cellular pathways, ultimately influencing cell fate decisions such as proliferation, inflammation, and death. nih.govscientificarchives.com

The signaling roles of ChOOHs are often mediated by their transport within the cell. Proteins such as Sterol Carrier Protein-2 (SCP-2) and Steroidogenic Acute Regulatory (StAR) proteins, which normally traffic cholesterol, can also bind and transport ChOOHs between membranes. nih.govacs.org This trafficking can deliver the redox-active hydroperoxides to specific subcellular compartments, such as mitochondria. ahajournals.orgahajournals.org The delivery of ChOOHs to mitochondria can induce site-specific peroxidative damage, impairing processes like reverse cholesterol transport and triggering apoptotic cell death. ahajournals.orgahajournals.org

Furthermore, specific cholesterol ester hydroperoxides have been identified as endogenous ligands for pattern recognition receptors. For instance, polyoxygenated cholesteryl arachidonate (B1239269) containing a hydroperoxide group (BEP-CE) can activate a Toll-like receptor 4 (TLR4) and spleen tyrosine kinase (SYK) dependent signaling pathway in macrophages. plos.org This activation leads to inflammatory responses and macrophage foam cell formation, a key event in atherosclerosis. plos.org ChOOHs and other products of cholesterol oxidation can also influence other major signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are central to cell survival and stress responses. spandidos-publications.com Their generation is also linked to the regulation of lipid metabolism through transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs) and to the induction of specific cell death pathways like ferroptosis. scientificarchives.commdpi.com

Table 3: Influence of Cholesterol Hydroperoxides on Cellular Signaling

Signaling Pathway/ProcessEffect of ChOOHsCellular OutcomeReference
StAR Protein-Mediated TraffickingChOOHs are transported to mitochondria.Induces mitochondrial damage, impairs reverse cholesterol transport, promotes apoptosis. ahajournals.orgahajournals.org
TLR4/SYK SignalingA specific cholesterol ester hydroperoxide (BEP-CE) acts as a ligand, activating TLR4.Induces inflammatory responses and macrophage foam cell formation. plos.org
MAPK/ERK & PI3K/AKT PathwaysModulates the phosphorylation state and activity of key pathway components like ERK and AKT.Influences cellular responses to oxidative stress, survival, and apoptosis. spandidos-publications.com
FerroptosisExogenous this compound can induce ferroptosis, an iron-dependent form of cell death.Contributes to programmed cell death under high oxidative stress. mdpi.com
SREBP PathwayOxidized sterols influence the activity of SREBPs, master regulators of lipid synthesis.Alters cellular cholesterol and fatty acid metabolism. scientificarchives.commdpi.com

Modulation of Gene Expression

The activation of signaling pathways by cholesterol hydroperoxides ultimately leads to changes in gene expression, further driving the inflammatory process. The signaling cascade involving ERK1/2 and other mitogen-activated protein kinases (MAPKs) can influence the activity of various transcription factors. ahajournals.org For instance, hydroperoxy fatty acids and hydrogen peroxide have been shown to increase the expression of Fos and Jun, two proteins that form the AP-1 transcription factor, which is involved in inflammation and cell proliferation. ahajournals.org

In the context of cholesterol hydroperoxides, their interaction with the TLR4 signaling pathway can modulate the expression of genes involved in inflammation and cholesterol metabolism. nih.gov For example, studies have shown that certain oxidized cholesteryl esters can activate the liver X receptor (LXR), a nuclear receptor that plays a key role in regulating cholesterol homeostasis. nih.gov This can lead to changes in the expression of genes like the LDL receptor (LDLR), which is responsible for the uptake of cholesterol from the blood. nih.gov Specifically, some cholesterol hydroperoxides have been found to inhibit cholesterol uptake in hepatocytes and macrophages by modulating the LXRα-IDOL-LDLR pathway, which could contribute to elevated plasma cholesterol levels. nih.gov

Furthermore, the inflammatory response triggered by cholesterol hydroperoxides can lead to the expression of various pro-inflammatory genes. For instance, in macrophages, the activation of TLR4 signaling can result in the upregulation of genes for cytokines like IL-6 and TNF-α. scielo.br

Contributions to Cellular Dysfunction and Fate

The accumulation of cholesterol hydroperoxides can have detrimental effects on cellular function, leading to DNA damage, programmed cell death, and the impairment of vital metabolic processes.

Induction of DNA Strand Breaks and Base Modifications

Cholesterol hydroperoxides have been shown to induce significant damage to DNA. nih.govtandfonline.comtandfonline.com In the presence of metal ions like copper, ChOOHs can cause both single and double-strand breaks in plasmid DNA in a time- and concentration-dependent manner. nih.govtandfonline.com This damage is thought to occur through the generation of reactive oxygen species during the decomposition of the hydroperoxides. nih.gov

Beyond strand breaks, cholesterol hydroperoxides can also lead to modifications of DNA bases. nih.govtandfonline.comtandfonline.com Studies have demonstrated that ChOOHs can induce both purine (B94841) and pyrimidine (B1678525) base modifications. nih.govtandfonline.com A key modification observed is the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo), a well-known marker of oxidative DNA damage. nih.govtandfonline.comtandfonline.com The formation of 8-oxodGuo has been confirmed through HPLC/MS/MS analysis after incubating 2'-deoxyguanosine (B1662781) with ChOOH and copper ions. nih.govtandfonline.com This type of DNA damage is significant as it can lead to mutations if not properly repaired and is implicated in the etiology of various diseases, including cancer. tandfonline.com The ability of cholesterol hydroperoxides to translocate between cellular compartments, including the nucleus, increases the risk of this type of damage. tandfonline.com

Role in Regulated Cell Death Pathways (e.g., Ferroptosis)

Cholesterol hydroperoxides play a crucial role in a form of regulated cell death known as ferroptosis. nih.govnih.gov Ferroptosis is an iron-dependent process characterized by the accumulation of lipid peroxides to lethal levels. tandfonline.comcaymanchem.com Glutathione (B108866) peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis by reducing phospholipid and cholesterol hydroperoxides to their non-toxic alcohol counterparts, a process that requires glutathione (GSH). nih.govtandfonline.com

When the function of GPX4 is inhibited, either directly by compounds like RSL3 or indirectly by depleting GSH with agents like erastin, cholesterol hydroperoxides and other lipid peroxides accumulate. nih.gov This accumulation leads to extensive damage to cellular membranes, particularly the plasma membrane, ultimately causing cell death. nih.gov The one-electron reduction of cholesterol hydroperoxides, often catalyzed by iron, generates reactive oxyl radicals that can propagate lipid peroxidation, further contributing to the ferroptotic process. nih.govresearchgate.net Therefore, the generation and metabolism of cholesterol hydroperoxides are central to the execution of ferroptosis.

Impairment of Specific Metabolic Processes (e.g., Steroidogenesis, Reverse Cholesterol Transport)

Cholesterol hydroperoxides can significantly disrupt critical metabolic pathways, including steroidogenesis and reverse cholesterol transport.

Steroidogenesis: The synthesis of steroid hormones from cholesterol is a vital process that occurs in steroidogenic cells. This process requires the transport of cholesterol into the mitochondria, a step mediated by proteins like the steroidogenic acute regulatory (StAR) protein. researchgate.netuj.edu.pl Research has shown that redox-active cholesterol hydroperoxides, such as 7-hydroperoxycholesterol (7-OOH), can be co-trafficked with cholesterol into the mitochondria of Leydig cells. researchgate.netuj.edu.plnih.gov Once inside, these hydroperoxides induce lipid peroxidation in the mitochondrial membranes, leading to impaired progesterone (B1679170) and testosterone (B1683101) biosynthesis. researchgate.netnih.gov This deleterious effect can be counteracted by the antioxidant enzyme GPX4, highlighting its protective role in steroidogenesis under conditions of oxidative stress. researchgate.netuj.edu.pl

Reverse Cholesterol Transport: Reverse cholesterol transport (RCT) is the process by which excess cholesterol is removed from peripheral tissues, such as macrophages in the arterial wall, and transported back to the liver for excretion. nih.govdoi.org This process is crucial for preventing the buildup of cholesterol and the formation of atherosclerotic plaques. nih.gov Cholesterol hydroperoxides can impair RCT at several steps. ahajournals.orgahajournals.org The transport of 7-OOH into macrophage mitochondria via StAR family proteins can cause peroxidative damage that leads to a loss of mitochondrial CYP27A1 activity. ahajournals.orgahajournals.org This enzyme is responsible for converting cholesterol to 27-hydroxycholesterol (B1664032) (27-OH), a molecule that promotes the expression of cholesterol export proteins ABCA1 and ABCG1. ahajournals.orgahajournals.org Consequently, the reduced output of 27-OH leads to the downregulation of these transporters, resulting in decreased cholesterol efflux from macrophages to apoA-I and HDL. ahajournals.orgahajournals.org This impairment of RCT contributes to the accumulation of cholesterol in macrophages. ahajournals.org

Effects on Macrophage Activation and Foam Cell Formation (in vitro/ex vivo studies)

In vitro and ex vivo studies have demonstrated that cholesterol hydroperoxides are potent activators of macrophages and play a direct role in the formation of foam cells, a hallmark of atherosclerosis. plos.orgmdpi.com

As previously discussed, polyoxygenated cholesterol ester hydroperoxides (BEP-CE), found in minimally oxidized LDL (mmLDL), activate macrophages through the TLR4/Syk signaling pathway. plos.orgnih.gov This activation leads to a pro-inflammatory phenotype in macrophages, characterized by the secretion of inflammatory cytokines. plos.orgscielo.br

A critical consequence of this macrophage activation is the induction of macropinocytosis, a form of fluid-phase uptake. plos.orgnih.govahajournals.org This process enhances the non-specific uptake of extracellular fluids and their contents, including native and oxidized lipoproteins. plos.orgahajournals.org The increased uptake of lipoproteins results in the accumulation of intracellular lipids, primarily cholesteryl esters, leading to the transformation of macrophages into lipid-laden foam cells. plos.orgresearchgate.netfrontiersin.org This process has been observed in cultured macrophages treated with BEP-CE, which show significant lipid accumulation detected by stains like Oil Red O. plos.org The formation of foam cells is a critical early event in the development of atherosclerotic plaques. mdpi.com

Table 1: Summary of Cellular and Molecular Effects of Cholesterol Hydroperoxides

Biological Role Specific Effect Key Molecules Involved References
Pro-Inflammatory Signaling Activation of macrophages TLR4, MD-2, Syk, ERK1/2, Akt plos.org, nih.gov, ahajournals.org, nih.gov, researchgate.net
Gene Expression Modulation of inflammatory and metabolic genes AP-1, LXR, LDLR, IL-6, TNF-α scielo.br, nih.gov, ahajournals.org
Cellular Dysfunction Induction of DNA strand breaks and base modifications 8-oxodGuo nih.gov, tandfonline.com, tandfonline.com
Role in ferroptosis GPX4, Iron nih.gov, tandfonline.com, nih.gov, caymanchem.com
Impairment of steroidogenesis StAR, GPX4, CYP27A1 researchgate.net, uj.edu.pl, nih.gov
Impairment of reverse cholesterol transport StAR, CYP27A1, ABCA1, ABCG1 ahajournals.org, ahajournals.org, nih.gov
Macrophage Function Activation and foam cell formation TLR4, Syk, Macropinocytosis plos.org, ahajournals.org, nih.gov, researchgate.net, mdpi.com

Cholesteryl Ester Hydroperoxides: Specific Biological Activities

Cholesteryl ester hydroperoxides (CE-OOH) are oxidized derivatives of cholesteryl esters that represent a significant class of bioactive lipids. Unlike their unoxidized precursors, which are largely inert molecules for cholesterol transport and storage, CE-OOHs are reactive species implicated in various cellular processes, particularly those underlying inflammatory diseases like atherosclerosis. frontiersin.org Their biological activity stems from the introduction of a hydroperoxide functional group onto the fatty acyl chain of the cholesteryl ester.

Formation within Lipoproteins (e.g., LDL)

Cholesteryl ester hydroperoxides are primarily formed within the hydrophobic core of lipoproteins, most notably low-density lipoprotein (LDL), through oxidative processes. nih.gov The polyunsaturated fatty acid moieties of cholesteryl esters, such as cholesteryl linoleate (B1235992) and cholesteryl arachidonate, are particularly susceptible to oxidation. uc.ptahajournals.org This transformation can be initiated by both enzymatic and non-enzymatic free radical-mediated reactions. frontiersin.org

One of the key enzymatic pathways involves lipoxygenases (LOs), such as 12/15-lipoxygenase. nih.govnih.gov Studies have shown that incubating native LDL with cells expressing 12/15-LO leads to the formation of minimally modified LDL (mmLDL) enriched with a variety of mono- and polyoxygenated cholesteryl ester species. nih.govnih.govcapes.gov.br Similarly, direct modification of LDL with immobilized 12/15-LO results in a comparable profile of oxidized cholesteryl esters. nih.gov

Non-enzymatic oxidation, often catalyzed by metal ions like copper (Cu²⁺) or induced by other reactive oxygen species, also leads to the generation of CE-OOH within LDL particles. ahajournals.orgnih.gov For instance, exposure of LDL to ferrylmyoglobin, an oxidant formed from the reaction of metmyoglobin and hydrogen peroxide, rapidly depletes cholesteryl arachidonate and cholesteryl linoleate, converting them into their corresponding hydroperoxides. uc.pt Research comparing different LDL subclasses has revealed that small, dense LDL particles show a particular susceptibility to oxidation, characterized by the elevated lability of the CE hydroperoxides formed within them. ahajournals.orgnih.gov

The oxidation process results in a complex mixture of products. For example, the oxidation of cholesteryl arachidonate can yield cholesteryl 15(S)-hydroperoxy-eicosatetraenoate (15(S)-HPETE) and more complex polyoxygenated products, including molecules with bicyclic endoperoxide groups like cholesteryl (9,11)-epidioxy-15-hydroperoxy-(5Z,13E)-prostadienoate (BEP-CE). frontiersin.orgplos.org The presence of these CE hydroperoxides is a hallmark of oxidized LDL (oxLDL) and is considered a critical event in rendering the lipoprotein particle atherogenic. nih.govnih.gov

Table 1: Key Factors in the Formation of Cholesteryl Ester Hydroperoxides in LDL

Factor Description Key Findings References
Enzymatic Action Oxidation catalyzed by enzymes like 12/15-lipoxygenase (12/15-LO). 12/15-LO modifies cholesteryl esters (e.g., cholesteryl arachidonate) in LDL to form hydroperoxides, creating minimally modified LDL (mmLDL). nih.govnih.gov
Non-Enzymatic Oxidation Free radical-mediated oxidation, often initiated by metal ions (e.g., Cu²⁺) or other oxidants. Ferrylmyoglobin rapidly oxidizes cholesteryl linoleate and arachidonate to their hydroperoxides. uc.pt
LDL Subclass Physical properties of LDL particles, such as size and density. Small, dense LDL particles exhibit greater oxidative susceptibility and increased lability of CE hydroperoxides. ahajournals.orgnih.gov

| Substrate | Polyunsaturated fatty acyl chains of cholesteryl esters. | Cholesteryl linoleate and cholesteryl arachidonate are major substrates for hydroperoxide formation. | uc.ptahajournals.org |

Pro-inflammatory Activities in Cellular Models

Cholesteryl ester hydroperoxides are recognized as biologically active components of oxidized LDL that can trigger potent pro-inflammatory responses in various cell types, particularly macrophages. nih.govcapes.gov.br The accumulation of these lipids within the arterial wall is a key contributor to the chronic inflammation characteristic of atherosclerosis.

Studies using cellular models have demonstrated that CE-OOH can activate macrophages, inducing a range of inflammatory responses. These include morphological changes like membrane ruffling and cell spreading, the activation of critical pro-inflammatory signaling pathways, and the secretion of inflammatory cytokines. nih.govnih.gov For example, CE hydroperoxides have been shown to activate the ERK1/2 and Akt signaling pathways in macrophages. nih.gov Furthermore, they are linked to the activation of the NF-κB and JAK/STAT pathways, which are central to cell survival, proliferation, and inflammatory gene expression. frontiersin.org

A specific polyoxygenated cholesteryl ester, BEP-CE, derived from cholesteryl arachidonate, has been identified as a key molecule responsible for the biological activity of mmLDL. plos.org BEP-CE acts as an endogenous ligand for the Toll-like receptor 4 (TLR4) complex. plos.orgresearchgate.net The binding of BEP-CE to TLR4 initiates a signaling cascade involving spleen tyrosine kinase (SYK), leading to the phosphorylation of downstream targets like ERK1/2, JNK, and c-Jun. plos.org This activation cascade results in enhanced macropinocytosis, leading to increased uptake of native LDL and subsequent lipid accumulation, transforming macrophages into foam cells—a hallmark of early atherosclerotic lesions. frontiersin.orgplos.org The pro-inflammatory effects of BEP-CE are abolished in macrophages deficient in either TLR4 or SYK, confirming the essential role of this pathway. plos.org

In addition to macrophage activation, CE hydroperoxides have been reported to induce the expression of the scavenger receptor CD36 on human monocyte-derived macrophages in a PPARα-dependent manner. frontiersin.org They also stimulate endothelial cells to bind monocytes, a crucial early step in the formation of atherosclerotic plaques. nih.govplos.org

Table 2: Pro-inflammatory Effects of Cholesteryl Ester Hydroperoxides in Cellular Models

Cellular Response Signaling Pathway/Mechanism Cell Type Key Findings References
Macrophage Activation Activation of ERK1/2 and Akt signaling pathways. Macrophages Induces membrane ruffling, cell spreading, and secretion of pro-inflammatory cytokines. nih.govnih.gov
Foam Cell Formation TLR4/SYK-dependent signaling cascade, enhanced macropinocytosis. Macrophages BEP-CE, a CE-OOH, activates TLR4/SYK, leading to increased LDL uptake and lipid accumulation. frontiersin.orgplos.org
Cytokine Secretion Activation of NF-κB and JAK/STAT pathways. Leukemic cells, Macrophages Promotes cell proliferation and survival through downstream signaling. frontiersin.org
Monocyte Adhesion ERK1/2-dependent mechanism. Endothelial Cells, Monocytes CE hydroperoxides induce monocyte adhesion to endothelial cells. nih.gov

| Gene Expression | PPARα-dependent expression. | Human Monocyte-Derived Macrophages | Cholesteryl HPODE induces the expression of the scavenger receptor CD36. | frontiersin.org |

Analytical Methodologies for Cholesterol Hydroperoxide Detection and Quantification

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the analysis of lipid hydroperoxides, including those of cholesterol. Its operation at room temperature minimizes the risk of thermal degradation of these labile compounds, a significant advantage over techniques like gas chromatography. mdpi.com HPLC methods can separate different classes of lipid hydroperoxides and even specific isomers, providing detailed profiles of oxidation products. mdpi.comahajournals.org Both normal-phase and reversed-phase HPLC are employed, coupled with a range of detectors to achieve the desired selectivity and sensitivity. mdpi.com

Coupled with UV Detection

High-performance liquid chromatography coupled with an ultraviolet (UV) detector is a widely used method for analyzing cholesterol hydroperoxides, particularly those containing a conjugated diene system. This structure, characteristic of many lipid hydroperoxides, exhibits strong UV absorbance around 234 nm. nih.gov This allows for direct quantification.

The method has been successfully applied to measure cholesterol linoleate (B1235992) hydroperoxides in low-density lipoprotein (LDL) that has been subjected to oxidant stress. nih.gov For calibration, an internal standard with a similar conjugated diene structure can be synthesized to ensure accuracy. nih.gov While effective, UV detection at low wavelengths can sometimes be limited by the poor absorption of certain cholesterol derivatives, especially in complex sample matrices. semanticscholar.org However, for specific applications like monitoring the kinetics of LDL oxidation, HPLC-UV provides a robust approach to concurrently track antioxidant depletion and hydroperoxide formation. nih.gov

Table 1: Example of HPLC-UV Method for Cholesterol Linoleate Hydroperoxide This table is interactive. Click on headers to sort.

Parameter Condition Reference
Analyte Cholesterol Linoleate Hydroperoxide nih.gov
Matrix Oxidized Low-Density Lipoprotein (LDL) nih.gov
Detection Wavelength 234 nm nih.gov
Internal Standard Conjugated diene synthesized from methyl ester of conjugated diene linoleic acid and a long-chain alcohol nih.gov
Application Monitoring kinetics of antioxidant loss and hydroperoxide formation nih.gov
Coupled with Light Scattering Detection

Evaporative Light Scattering Detection (ELSD) is another valuable technique for the analysis of cholesterol hydroperoxides and other oxysterols. Unlike UV detection, ELSD does not rely on the presence of a chromophore, making it a more universal detector for non-volatile analytes. mdpi.comdss.go.th The principle involves nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.

This method has been used in combination with UV detection to provide a more comprehensive profile of cholesterol oxidation products. dss.go.thresearchgate.net For instance, a rapid HPLC method combining reversed-phase chromatography with both UV and ELSD allowed for the simultaneous quantification of ten different oxidized cholesterol derivatives. dss.go.thresearchgate.net While some compounds were detectable by UV, others, such as 5α-epoxycholesterol and cholestanetriol, were only detected by ELSD. dss.go.thresearchgate.net The sensitivity of ELSD can be influenced by the peroxide value of the sample; at higher peroxide levels, ELSD has been found to be more sensitive than UV detection. mdpi.com

Table 2: HPLC-ELSD for Simultaneous Analysis of Oxidized Cholesterol Derivatives This table is interactive. Click on headers to sort.

Parameter Condition Reference
Column C18 reversed-phase (20 cm x 0.46 cm) dss.go.thresearchgate.net
Mobile Phase Methanol/Acetonitrile (60:40, v/v) dss.go.thresearchgate.net
Flow Rate 1.0 mL/min dss.go.thresearchgate.net
ELSD Temperature 110°C dss.go.th
Detection Limit 100 to 500 ng (analyte dependent) dss.go.thresearchgate.net
Analytes Detected (ELSD only) 5α-epoxycholesterol, 5β-epoxycholesterol, 5-cholestan-3β,5α,6β-triol dss.go.thresearchgate.net
Coupled with Chemiluminescence Detection

For high-sensitivity and high-specificity detection of hydroperoxides, HPLC coupled with a chemiluminescence (CL) detector is a superior choice. mdpi.comwalshmedicalmedia.com This method can detect hydroperoxides at the picomole level. mdpi.com The detection is typically indirect and occurs post-column. The HPLC effluent is mixed with a chemiluminescence reagent, and the light emitted from the reaction between the hydroperoxide and the reagent is measured. walshmedicalmedia.com

A common CL reagent system involves luminol (B1675438) or isoluminol in the presence of a catalyst like microperoxidase or cytochrome c. mdpi.comspringernature.com The hydroperoxy group on the cholesterol molecule participates in an oxidative reaction that generates light, allowing for its quantification. This technique is sensitive enough to measure very low levels of cholesterol ester hydroperoxides in human blood plasma. ahajournals.orgspringernature.com However, it is important to note that the method is not absolutely specific to hydroperoxides, as other compounds like ubiquinol (B23937) can produce a positive signal, while antioxidants such as tocopherols (B72186) may cause negative peaks. walshmedicalmedia.com Therefore, proper chromatographic separation is essential. walshmedicalmedia.com

Table 3: HPLC-Chemiluminescence System for Hydroperoxide Detection This table is interactive. Click on headers to sort.

Parameter Condition Reference
Column Octylsilyl (e.g., LC-8) walshmedicalmedia.com
Mobile Phase Methanol/tert-butyl alcohol (95:5, v/v) walshmedicalmedia.com
Post-Column Reagent Luminol or Isoluminol with a heme catalyst (e.g., cytochrome c) mdpi.com
Detection Limit Picomole levels; ~30 pmol for cholesterol ester hydroperoxides mdpi.comahajournals.org
Application Analysis of hydroperoxides in human plasma and LDL subfractions ahajournals.orgspringernature.com
Coupled with Electrochemical Detection (e.g., Mercury Drop Electrode)

Electrochemical detection (ED) provides a direct and sensitive means of quantifying cholesterol hydroperoxides. The method utilizes the electrochemical properties of the hydroperoxy (-OOH) group. Specifically, HPLC with reductive mode electrochemical detection at a dropping mercury electrode has proven highly effective for the separation and determination of ChOOHs. nih.gov

This technique allows for the baseline separation of different cholesterol hydroperoxide isomers, such as 5α-OOH, 7α-OOH, and 7β-OOH, from each other and from other lipid hydroperoxides. nih.gov The detection limit for ChOOHs can be less than 0.5 picomoles, which is comparable to or better than other high-sensitivity methods. nih.gov A key advantage of this approach is its relative simplicity and lower equipment cost compared to other sensitive techniques. nih.gov It has been successfully applied to identify and quantify ChOOHs in biological samples like photodynamically treated murine leukemia cells. nih.gov

Table 4: HPLC with Mercury Drop Electrochemical Detection for ChOOHs This table is interactive. Click on headers to sort.

Parameter Value/Condition Reference
Detector Dropping mercury electrode nih.gov
Mode Reductive nih.gov
Detection Limit < 0.5 pmol for ChOOHs nih.gov
Separation Baseline separation of ChOOH isomers nih.gov
Application Quantification of ChOOHs in treated murine leukemia cells nih.gov
Coupled with Fluorescence Detection (Post-Column Derivatization)

HPLC with fluorescence detection is an exceptionally sensitive method for determining cholesterol hydroperoxides, which are not naturally fluorescent. helsinki.fi This method relies on a post-column derivatization step where the ChOOHs react with a non-fluorescent reagent to produce a highly fluorescent product. mdpi.com A widely used reagent for this purpose is diphenyl-1-pyrenylphosphine (B35221) (DPPP). caymanchem.comdojindo.co.jp

After the cholesterol hydroperoxides are separated on the HPLC column, the effluent is mixed with a DPPP solution. dojindo.co.jp DPPP reacts stoichiometrically with the hydroperoxide group to yield diphenyl-1-pyrenylphosphine oxide (DPPP-O), which is intensely fluorescent. caymanchem.com The fluorescence of DPPP-O is then measured, typically with excitation around 351-352 nm and emission at 380 nm. caymanchem.comdojindo.co.jp This highly sensitive and specific reaction allows for the determination of cholesterol ester hydroperoxides at picomole levels in complex biological samples like human plasma. mdpi.comcaymanchem.com Column-switching techniques can be integrated to simultaneously determine hydroperoxides of different lipid classes, including those of cholesterol esters, phosphatidylcholine, and triacylglycerols. dojindo.co.jp

Table 5: HPLC-Fluorescence Method Using Post-Column Derivatization with DPPP This table is interactive. Click on headers to sort.

Parameter Condition/Value Reference
Derivatization Reagent Diphenyl-1-pyrenylphosphine (DPPP) caymanchem.comdojindo.co.jp
Product Diphenyl-1-pyrenylphosphine oxide (DPPP-O) caymanchem.com
Excitation Wavelength 351-352 nm caymanchem.comdojindo.co.jp
Emission Wavelength 380 nm caymanchem.comdojindo.co.jp
Sensitivity Picomole levels mdpi.com
Application Simultaneous determination of hydroperoxides of cholesterol esters, phosphatidylcholine, and triacylglycerols in plasma dojindo.co.jp

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, the analysis of thermally labile molecules like cholesterol hydroperoxides by GC presents significant challenges.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the mass analysis capabilities of MS, providing high sensitivity and specificity for the identification and quantification of analytes.

Research Findings:

Direct analysis of cholesterol hydroperoxides by GC-MS is often hindered by their thermal instability, leading to degradation in the high-temperature environment of the GC injector and column. oup.com To overcome this, derivatization is a common strategy. Silylation, for instance, has been shown to improve the stability of cholesterol hydroperoxides compared to their non-silylated counterparts. oup.com However, even with derivatization, degradation can occur, yielding products such as 7-ketocholesterol (B24107), 7α-hydroxycholesterol, and 7β-hydroxycholesterol. oup.com

A more robust approach involves a multi-step method combining thin-layer chromatography (TLC) with GC-MS. nih.gov In this method, cholesterol ester hydroperoxides (CEOOH) are first separated and visualized on a TLC plate using a fluorescent probe like diphenyl-1-pyrenylphosphine (DPPP). nih.gov The fluorescent spots, which now contain the more stable cholesteryl ester hydroxides, are then extracted. nih.gov Subsequent derivatization steps, including hydrogenation, transmethylation, and trimethylsilylation, are performed to yield methyl ester/trimethylsilylether derivatives of the corresponding hydroxy fatty acids. nih.gov These derivatives are then amenable to GC-MS analysis. nih.gov The identification of specific CEOOH isomers is achieved through selected ion monitoring (SIM) of characteristic fragment ions that arise from the α-cleavage of the trimethylsilyloxyl group. nih.gov This combined chromatographic approach has been successfully used to detect isomeric CEOOH in oxidized human low-density lipoprotein (LDL). nih.gov

Another developed GC-MS method allows for the simultaneous separation of cholesterol, several cholesterol oxidation products (COPs), and conjugated linoleic acids. nih.gov While this method is effective for a range of COPs, a separate high-performance liquid chromatography (HPLC) method with fluorescence detection was employed for the determination of cholesterol hydroperoxides, highlighting the challenges of direct GC-MS analysis for these specific compounds. nih.gov Fast GC-MS methods, utilizing shorter columns, have also been developed to reduce analysis time for COPs, demonstrating good resolution and sensitivity. researchgate.net

Technique Sample Preparation Key Findings Reference
GC-MSSilylation of cholesterol hydroperoxides.Silylated hydroperoxides are more stable than non-silylated ones but still degrade to form other oxysterols. oup.com
DPPP-TLC Blotting and GC-EI-MSExtraction of DPPP-derived fluorescent spots, followed by hydrogenation, transmethylation, and trimethylsilylation.Enables the detection and identification of specific cholesteryl ester hydroperoxide isomers in biological samples like oxidized LDL. nih.gov nih.gov
GC-MSDerivatization of cholesterol and COPs.Simultaneous analysis of multiple COPs is possible, but a separate HPLC method is often preferred for cholesterol hydroperoxides. nih.gov nih.gov

Mass Spectrometry-Based Approaches

Mass spectrometry has become an indispensable tool for the analysis of lipid hydroperoxides due to its high sensitivity and ability to provide structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This method is particularly well-suited for the analysis of complex biological samples.

Research Findings:

LC-MS/MS has been successfully employed for the direct separation and quantification of cholesterol ester hydroperoxide (CEOOH) diastereomers. mdpi.com This is significant as the stereochemistry of these hydroperoxides can provide insights into their formation mechanism, distinguishing between enzymatic and non-enzymatic oxidation pathways. mdpi.com The use of a chiral stationary phase column is critical for achieving the separation of these isomers. mdpi.comnih.gov The addition of sodium ions to the mobile phase has been shown to enhance the ionization of CEOOH and produce structure-diagnostic fragment ions during MS/MS analysis, which helps in identifying the position of the hydroperoxyl group. mdpi.comacs.org Multiple reaction monitoring (MRM) is often used to enhance the selectivity and sensitivity of the analysis. mdpi.com

LC-MS/MS methods have also been developed for the broader analysis of various lipid hydroperoxides, including those of cholesterol esters. mdpi.commdpi.com These methods can be used to profile the lipid hydroperoxide content in biological samples such as plasma and lipoproteins. mdpi.com Challenges in LC-MS analysis of cholesterol and its esters include their poor ionization efficiency. biorxiv.org However, the use of additives like ammonium (B1175870) formate (B1220265) can facilitate the formation of adduct ions, which can then be detected. biorxiv.orgsci-hub.se For instance, the ammonium adduct of cholesterol can spontaneously dissociate to a characteristic dehydrated fragment ion. biorxiv.org

To improve the stability and ionization efficiency of fatty acid hydroperoxides, a derivatization strategy using 2-methoxypropene (B42093) (MxP) has been developed. researchgate.netmdpi.com This method, coupled with LC-MS/MS, allows for rapid and sensitive quantification of these compounds. researchgate.netmdpi.com While this specific application was for fatty acid hydroperoxides, the principle could potentially be adapted for cholesterol hydroperoxides.

LC-MS/MS Method Key Feature Application Reference
Chiral Stationary Phase LC-MS/MSDiastereoselective separationDistinguishing between enzymatic and other oxidation mechanisms of cholesterol esters. mdpi.comnih.gov mdpi.comnih.gov
LC-MS/MS with Sodium AdductsEnhanced ionization and structural informationIdentifying positional isomers of cholesterol ester hydroperoxides. mdpi.comacs.org mdpi.comacs.org
Targeted Lipidomic ApproachQuantification of multiple oxCEsAnalysis of cholesterol ester hydroperoxides in human atherosclerotic plaques and plasma. sci-hub.se sci-hub.se

Ambient Ionization Mass Spectrometry (AIMS) techniques allow for the direct analysis of samples in their native environment with minimal or no sample preparation.

Research Findings:

Desorption electrospray ionization (DESI), a prominent AIMS technique, has been utilized for the analysis of lipids, including cholesterol and its derivatives, directly from biological samples. plos.org DESI-MS has been successfully applied to profile the lipid composition of single oocytes and preimplantation embryos. plos.org While this study focused on a range of lipids, including cholesterol sulphate and cholesteryl esters, it demonstrates the potential of AIMS for the direct analysis of cholesterol-related compounds in biological tissues. plos.org The ionization efficiency of certain molecules like cholesterol can be enhanced by modifying the spray solvent, for example, by adding trifluoroacetic acid. nih.gov

AIMS techniques are a rapidly developing field, and their application to the specific analysis of cholesterol hydroperoxides is an area of ongoing research. The ability to perform in situ analysis with minimal sample handling is a significant advantage, reducing the risk of analyte degradation or alteration during sample preparation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectroscopic and Other Detection Methods

Besides mass spectrometry, other spectroscopic techniques offer valuable insights into the structure and quantification of cholesterol hydroperoxides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the chemical structure and environment of molecules.

Research Findings:

¹H NMR spectroscopy has been used to study the oxidation of LDL, including the formation of cholesterol hydroperoxides. nih.gov These studies have shown that Cu²⁺-induced oxidation of cholesterol appears to occur after the breakdown of other lipid hydroperoxides. nih.gov ¹H NMR can also detect hydroperoxide groups in thermally oxidized culinary oils, indicating its utility in analyzing lipid oxidation products in various matrices. researchgate.net High-resolution ¹H NMR has the capability to distinguish between different types of structurally distinct hydroperoxides. researchgate.net

Chemical Exchange Saturation Transfer (CEST) is an NMR technique that allows for the detection of low-concentration molecules through their chemical exchange with abundant water protons. While direct application of CEST for this compound detection is not widely reported, CEST has been used to study molecules that interact with cholesterol. For instance, the CEST signal at -1.6 ppm, attributed to phosphatidylcholine, is influenced by the concentration of cholesterol. mdpi.com Furthermore, rotaxane-based probes have been developed for sensing hydrogen peroxide using ¹²⁹Xe HyperCEST NMR, suggesting the potential for developing specific CEST-based probes for hydroperoxides. nih.gov

NMR Technique Application Key Findings Reference
¹H NMRStudying LDL oxidation and oxidized oilsCan detect and distinguish different hydroperoxide structures. nih.govresearchgate.net nih.govresearchgate.net
CESTCholesterol-dependent signalingThe CEST signal of phosphatidylcholine is correlated with cholesterol concentration. mdpi.com mdpi.com
¹²⁹Xe HyperCEST NMRDevelopment of molecular probesProbes have been designed to detect hydrogen peroxide, indicating potential for hydroperoxide sensing. nih.gov nih.gov

Sample Preparation and Derivatization Considerations

The accurate analysis of cholesterol hydroperoxides (ChOOHs) is critically dependent on meticulous sample preparation, which aims to isolate these target analytes from complex biological or food matrices and minimize their degradation. The inherent instability and low concentration of ChOOHs necessitate carefully chosen extraction and purification procedures. jst.go.jpresearchgate.net Furthermore, for certain analytical techniques, derivatization is an essential step to enhance volatility, improve chromatographic separation, or increase detection sensitivity.

Initial extraction of lipids from a sample is a fundamental first step. A common procedure involves a deproteination step combined with the extraction of lipid hydroperoxides into a solvent like chloroform. abcam.cn This approach helps to eliminate interference from proteins and other macromolecules. abcam.cn Following extraction, the crude lipid extract contains a mixture of cholesterol, its esters, various oxidation products, and a large excess of other lipids like triglycerides and phospholipids (B1166683), which can interfere with quantification. slu.seresearchgate.net

To concentrate the cholesterol oxidation products (COPs), including hydroperoxides, and remove interfering lipids, saponification (alkaline hydrolysis) is frequently employed. researchgate.net This process serves two main functions: it converts the bulk of triglycerides into water-soluble soaps and hydrolyzes cholesterol esters to free cholesterol and their corresponding oxidized forms. researchgate.net However, the conditions of saponification are critical; hot saponification can lead to the degradation of thermally labile hydroperoxides and the formation of artifacts. slu.sejfda-online.com Consequently, cold saponification, typically performed at room temperature for an extended period (e.g., 18-22 hours), is often preferred to minimize artifact formation. slu.sejfda-online.com

Solid-Phase Extraction (SPE) is another widely used purification technique that separates compounds based on polarity. slu.se It is effective for removing free cholesterol and other lipids, thereby reducing the risk of artifact formation and concentrating the ChOOHs fraction. slu.se Transesterification is a milder alternative to saponification for freeing oxysterols from their esterified forms, converting them into fatty acid methyl esters which can then be separated. slu.se

For analytical methods like Gas Chromatography (GC), derivatization is mandatory because cholesterol hydroperoxides are thermally labile and not sufficiently volatile. mdpi.com The hydroperoxide group must first be reduced to a more stable hydroxyl group. This is often followed by silylation (e.g., trimethylsilylation) to convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers, which are more volatile and thermally stable for GC analysis. nih.gov For High-Performance Liquid Chromatography (HPLC), derivatization is not always required, especially when coupled with mass spectrometry (MS) using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). mdpi.com However, derivatization can be employed to enhance detection sensitivity for other detectors. For instance, fluorescent derivatizing agents like diphenyl-1-pyrenylphosphine (DPPP) react with hydroperoxides to form highly fluorescent derivatives, enabling sensitive detection. nih.gov Another approach involves derivatization with 2-Methoxypropene (2-MxP), which stabilizes the hydroperoxide moiety and enhances ionization efficiency for LC-MS analysis. nih.gov

Table 1: Derivatization Strategies for this compound Analysis

Derivatization Step(s) Reagent(s) Purpose Target Analytical Method Reference(s)
Reduction & Silylation e.g., Sodium borohydride, Trimethylsilylating agents (e.g., BSTFA) Reduces hydroperoxide to a stable hydroxyl group and increases volatility/thermal stability. Gas Chromatography-Mass Spectrometry (GC-MS) mdpi.comnih.gov
Fluorescent Labeling Diphenyl-1-pyrenylphosphine (DPPP) Reacts with hydroperoxide to form a highly fluorescent phosphine (B1218219) oxide derivative, increasing detection sensitivity. Thin-Layer Chromatography (TLC) with fluorescence detection, HPLC with fluorescence detection nih.gov
Stabilization & Ionization Enhancement 2-Methoxypropene (2-MxP) Stabilizes the hydroperoxide group and improves ionization efficiency in the mass spectrometer. Liquid Chromatography-Mass Spectrometry (LC-MS) nih.gov

Challenges in Quantification and Artifact Minimization

The quantification of cholesterol hydroperoxides is fraught with challenges stemming from their chemical instability, low physiological concentrations, and susceptibility to artifactual formation during sample handling, extraction, and analysis. jst.go.jpslu.se Overcoming these challenges is paramount for obtaining biologically or commercially relevant data.

A primary challenge is the inherent lability of the hydroperoxide group (-OOH), which is prone to decomposition when exposed to heat, light, and transition metal ions. slu.semdpi.com This instability makes analytical methods requiring high temperatures, such as traditional GC, problematic without prior reduction and derivatization of the analyte. mdpi.com Even with derivatization, the multi-step procedures increase the risk of sample loss and incomplete reactions, affecting quantitative accuracy. jfda-online.comnih.gov HPLC, which operates at room temperature, is generally a more suitable technique for analyzing these thermally sensitive molecules. slu.se

Another significant difficulty is the low concentration of ChOOHs in most biological and food samples, where they exist amidst a vast excess of unoxidized cholesterol and other lipids. researchgate.netslu.se This requires highly sensitive and selective analytical methods. Techniques like HPLC coupled with chemiluminescence detection or tandem mass spectrometry (LC-MS/MS) provide the necessary sensitivity to detect ChOOHs at picomole levels. mdpi.comnih.gov However, interference from the matrix, where co-eluting lipids can suppress the ionization of the target analyte in MS-based methods, remains a concern. nih.gov

Perhaps the most critical challenge is the minimization of artifact formation—the artificial generation of cholesterol hydroperoxides from cholesterol during the analytical process itself. slu.seresearchgate.net The double bond at the C-5 position of cholesterol is particularly susceptible to oxidation. slu.se Factors that promote artifact formation include exposure to atmospheric oxygen, light, solvents containing peroxides, and heat. slu.sejfda-online.com The analytical procedure itself can inadvertently introduce these conditions. For example, hot saponification, while effective for hydrolysis, can degrade some COPs and create others. researchgate.netjfda-online.com Similarly, the use of silicic acid in some purification steps can promote artifact generation. slu.se

To ensure the reliability of quantitative data, rigorous measures to prevent artifact formation must be implemented. This includes performing all procedures under dim light and in an inert atmosphere (e.g., under nitrogen or argon), using freshly distilled, peroxide-free solvents, and adding antioxidants like butylated hydroxytoluene (BHT) during sample extraction. researchgate.net Choosing cold saponification over hot methods and utilizing SPE for purification can also significantly reduce artifact generation. slu.sejfda-online.com Verifying the purity of the analytical procedure is crucial; this can be achieved by processing a sample of pure cholesterol alongside the test samples to quantify any hydroperoxides formed during the workup. A negligible amount of oxidation in the pure cholesterol sample indicates that the procedure is not contributing significantly to the hydroperoxide levels measured in the test samples. nih.gov

Table 2: Challenges and Mitigation Strategies in this compound Quantification

Challenge Description Mitigation Strategy Reference(s)
Analyte Instability The hydroperoxide group is thermally labile and sensitive to light and metal ions, leading to degradation before or during analysis. Use of low-temperature methods (e.g., HPLC instead of GC), derivatization to form more stable compounds, protection from light. slu.semdpi.com
Low Concentration ChOOHs are often present at trace levels (ppm) in a complex lipid matrix, making detection difficult. Employ highly sensitive detection methods (e.g., LC-MS/MS, HPLC-Chemiluminescence), use sample concentration steps like SPE. researchgate.netslu.senih.gov
Matrix Interference The large excess of cholesterol and other lipids can interfere with chromatographic separation and detection (e.g., ion suppression in MS). Efficient sample purification (e.g., saponification, SPE), use of internal standards, optimized chromatographic conditions. slu.seresearchgate.netnih.gov
Artifact Formation Cholesterol can be oxidized to ChOOHs during sample preparation and analysis due to exposure to oxygen, heat, light, or reactive surfaces. Work under an inert atmosphere (N₂), use peroxide-free solvents, add antioxidants (e.g., BHT), employ cold saponification, avoid harsh conditions and reactive materials. slu.seresearchgate.netjfda-online.com
Lack of Standards The commercial availability of pure standards for all ChOOH isomers is limited, complicating absolute quantification. Use of well-characterized external standards, relative quantification, or synthesis of custom standards. researchgate.netnih.gov

Mechanistic Intervention Strategies Targeting Cholesterol Hydroperoxide

Inhibition of Cholesterol Hydroperoxide Formation

Preventing the oxidation of cholesterol in the first place is a primary line of defense. This can be achieved by intercepting the reactive oxygen species that initiate the process or by inhibiting enzymes that catalyze the formation of these hydroperoxides.

Antioxidants are molecules capable of inhibiting the oxidation of other molecules. researchgate.net They function by neutralizing free radicals, thereby preventing the chain reactions of lipid peroxidation that lead to the formation of cholesterol hydroperoxides. wikipedia.org

Tocopherols (B72186): The vitamin E family, particularly tocopherols, are well-established fat-soluble antioxidants that protect cell membranes from oxidative damage. wikipedia.org Alpha-tocopherol, the most widely known form, functions within the glutathione (B108866) peroxidase pathway and can inhibit the oxidation of low-density lipoprotein (LDL) cholesterol by reacting with and neutralizing lipid radicals. wikipedia.orgnih.gov This action breaks the lipid peroxidation chain reaction, preventing the formation of hydroperoxides. wikipedia.org The oxidized α-tocopheroxyl radicals that are formed can be recycled back to their active, reduced form by other antioxidants like ascorbate. wikipedia.org While α-tocopherol shows significant antiatherogenic and antioxidant features in vitro, some research suggests that γ-tocopherol may be a more potent antioxidant, particularly in counteracting nitrosative stress and preserving endothelial function. nih.govnih.gov Studies have shown that high-dose α-tocopherol supplementation can decrease the susceptibility of LDL to oxidation in humans. ahajournals.org

Beta-Carotene (B85742): Beta-carotene, a precursor to vitamin A, is another crucial dietary antioxidant. nih.gov It is recognized as a unique radical-trapping antioxidant, particularly effective at the lower oxygen partial pressures found in physiological systems. rsc.org Research has demonstrated that dietary beta-carotene can inhibit the formation of cholesterol hydroperoxides in the skin following UVA irradiation. researchgate.net Specifically, it was found to lower the amount of cholesterol 5α-hydroperoxide, a product of singlet molecular oxygen attack. researchgate.net This suggests that beta-carotene prevents photoaging, at least in part, by inhibiting the photodynamic processes that generate Chol-OOH. researchgate.net Furthermore, beta-carotene has been shown to inhibit the oxidative modification of LDL, leading to reduced lipid peroxidation. koreamed.org It can also protect other antioxidants, such as α-tocopherol, from oxidative loss. nih.gov

Table 1: Research Findings on Antioxidant Intervention

Antioxidant Model System Key Finding Reference(s)
α-Tocopherol Human LDL in vitro Inhibits copper-catalyzed LDL oxidation. ahajournals.org
γ-Tocopherol Patients with metabolic syndrome Reduced biomarkers of oxidative stress more effectively than α-tocopherol alone. nih.gov
Beta-Carotene Hairless mouse skin (in vivo) Suppressed UVA-induced formation of cholesterol 5α-hydroperoxide and expression of MMP-9. researchgate.net
Rosmarinic Acid Ester (R8) Model membranes Reduced lipid hydroperoxide (LOOH) levels by 60 ± 18% and inhibited cholesterol domain formation. cirad.fr

Antioxidant Interventions (e.g., Tocopherols, Beta-Carotene)

Enhancement of this compound Detoxification/Reduction

Beyond preventing their formation, another key strategy is to accelerate the breakdown of any cholesterol hydroperoxides that do form into non-toxic alcohol derivatives. This is primarily accomplished by cellular enzymatic systems.

Glutathione Peroxidase 4 (GPx4) is a unique and essential selenoenzyme that plays a central role in cellular defense against lipid peroxidation. nih.govoup.com Unlike other glutathione peroxidases, GPx4 is the only one capable of directly reducing complex lipid hydroperoxides, including cholesterol hydroperoxides, even when they are embedded within biological membranes or lipoproteins. mdpi.comfrontiersin.orgjacc.org It catalyzes the reduction of toxic lipid hydroperoxides (R-OOH) to their corresponding benign alcohols (R-OH) using glutathione (GSH) as a cofactor. mdpi.comfrontiersin.org

This function is critical, as demonstrated in studies using cell lines that overexpress GPx4. These cells show a striking hyper-resistance to killing and lipid peroxidation induced by cholesterol hydroperoxides. nih.gov Conversely, inhibiting GPx4 with compounds like RSL3 exacerbates mitochondrial lipid peroxidation and cellular dysfunction when exposed to Chol-OOH. nih.gov Research in primary Leydig cells has shown that treatment with a GPx4 inhibitor (RSL3) enhances lipid peroxidation and reduces testosterone (B1683101) output, effects that can be reversed by a GPx4 mimetic, Ebselen. uj.edu.pl This highlights the crucial protective role of endogenous GPx4 against damage induced by cholesterol hydroperoxides. nih.govuj.edu.pl Therefore, strategies aimed at upregulating the expression or enhancing the activity of GPx4 are considered a promising therapeutic approach to protect against pathologies associated with Chol-OOH accumulation. frontiersin.org

Table 2: Impact of GPx4 Modulation on this compound Effects in Leydig Cells

Treatment Condition Effect on Lipid Peroxidation (LPO) Effect on Steroidogenesis (Testosterone/Progesterone) Reference(s)
This compound (7-OOH) Progressive increase Reciprocal decrease nih.govuj.edu.pl
7-OOH + RSL3 (GPx4 Inhibitor) Strongly enhanced LPO Significant shortfall nih.govuj.edu.pl
7-OOH + RSL3 + Ebselen (GPx4 Mimetic) Reversal of LPO enhancement Reversal of testosterone shortfall nih.govuj.edu.pl
GPx4 Overexpression Striking hyper-resistance to LPO Cytoprotective effect observed nih.gov

GPx4 is a member of a larger family of selenoproteins, which are proteins that incorporate the micronutrient selenium in the form of the amino acid selenocysteine (B57510) at their active site. psu.edubioscientifica.com There are 25 known human selenoproteins, many of which play vital roles in redox regulation. bioscientifica.com The antioxidant function of these proteins is critical for cellular defense against oxidative damage.

The expression and activity of selenoproteins like GPx4 are dependent on the availability of selenium. psu.edu Therefore, modulating selenoprotein expression, potentially through dietary selenium intake, can influence the body's capacity to detoxify hydroperoxides. Besides GPx4, other selenoproteins have antioxidant capabilities. Thioredoxin reductase (TrxR) and Selenoprotein P (SELENOP) have been shown to reduce lipid hydroperoxides. bioscientifica.comcambridge.org SELENOP, the major selenoprotein in plasma, not only transports selenium but also exhibits GPx-like activity. bioscientifica.com Collectively, these studies suggest that selenoproteins are crucial for protecting cells against oxidative damage from lipid hydroperoxides. cambridge.org Modulating the expression of this entire family of proteins could therefore be a comprehensive strategy to bolster the defense against cholesterol hydroperoxides.

Upregulation or Activation of Glutathione Peroxidase 4 (GPx4)

Strategies Targeting this compound Trafficking

Cholesterol hydroperoxides are not static; they can be moved between cellular membranes and compartments. tandfonline.comacs.org This trafficking can deliver these reactive molecules to sensitive sites like the mitochondria, leading to targeted damage and dysfunction. nih.govnih.gov Therefore, a novel intervention strategy is to disrupt this transport.

Research has revealed that proteins from the steroidogenic acute regulatory (StAR) family, which are normally responsible for transporting cholesterol to mitochondria for steroid synthesis, can also co-traffic cholesterol hydroperoxides. nih.govtandfonline.comresearchgate.net For instance, StarD4 has been shown to accelerate the transfer of 7α-hydroperoxycholesterol to isolated mitochondria, leading to increased lipid peroxidation and loss of membrane potential. nih.gov Similarly, Sterol Carrier Protein-2 (SCP-2) can facilitate the intermembrane transfer of both cholesterol- and phospholipid-derived hydroperoxides. acs.org This SCP-2-mediated trafficking can exacerbate cell injury under oxidative stress. acs.org

A potential intervention would be to inhibit these transport proteins to prevent the delivery of Chol-OOH to vulnerable organelles. An interesting protective mechanism has been identified involving the trafficking protein STARD3 and methionine sulfoxide (B87167) reductases (MSRs). STARD3 can bind and transport this compound, but in the process, its own methionine residues become oxidized. MSRs then repair the oxidized STARD3, restoring its function. This creates a catalytically efficient cycle for detoxifying this compound at membrane contact sites, protecting the cell from its toxicity. researchgate.net Targeting and enhancing such protective trafficking and repair systems represents a sophisticated approach to mitigating the dangers of cholesterol hydroperoxides.

Modulation of Sterol Carrier Protein Activity (e.g., StAR protein inhibition)

Sterol carrier proteins, essential for intracellular cholesterol trafficking, can paradoxically become agents of cellular damage under conditions of oxidative stress by transporting cholesterol hydroperoxides (ChOOHs). sci-hub.se Key among these are the Steroidogenic Acute Regulatory (StAR) family of proteins and Sterol Carrier Protein-2 (SCP-2). sci-hub.setandfonline.comnih.gov

Normally, StAR proteins facilitate the rate-limiting step in steroidogenesis by transporting cholesterol from the outer to the inner mitochondrial membrane, where it is converted to pregnenolone. frontiersin.orgfrontiersin.org However, research has shown that this natural trafficking pathway can be co-opted by ChOOHs. tandfonline.comnih.gov Studies using various cell lines, including Leydig and macrophage cells, have demonstrated that StAR proteins, such as StarD1 and StarD4, can bind and transport redox-active ChOOHs (like 7-hydroperoxycholesterol) into mitochondria. ahajournals.orgnih.govnih.gov This targeted delivery of ChOOHs to the mitochondria induces lipid peroxidation (LPO) in the mitochondrial membranes, leading to loss of membrane potential, metabolic dysfunction, impaired steroid hormone synthesis, and apoptosis. ahajournals.orgnih.govnih.gov

Intervention strategies, therefore, focus on modulating the activity of these carrier proteins or enhancing the detoxification of the hydroperoxides they transport.

Inhibition of Carrier Protein Activity: Studies have shown that knockdown of StarD1 in macrophages diminishes the mitochondrial damage caused by 7-OOH, confirming the protein's role in delivering the toxic lipid. nih.gov Similarly, chemical inhibitors of SCP-2 have been used to demonstrate its role in mediating ChOOH cytotoxicity, as cells overexpressing SCP-2 are more susceptible to ChOOH-induced death. sci-hub.senih.gov

Enhancing Detoxification Pathways: A crucial protective mechanism against trafficked ChOOHs is the action of the selenoenzyme Phospholipid Hydroperoxide Glutathione Peroxidase (PHGPx or GPx4). tandfonline.comnih.gov GPx4 catalyzes the two-electron reduction of hydroperoxides to their non-toxic alcohol forms. acs.org Research on testosterone-producing Leydig cells shows that inhibition of GPx4 activity exacerbates mitochondrial LPO and reduces testosterone output in the presence of ChOOH. nih.govresearchgate.net Conversely, treatment with Ebselen, a GPx4 mimetic, reverses these effects, highlighting that bolstering GPx4 activity can be a key protective strategy against the damage initiated by StAR-mediated ChOOH transport. nih.govresearchgate.net

Table 1: Modulation of Carrier Protein and Detoxification Enzyme Activity on this compound (ChOOH) Effects

Modulated ProteinMethod of ModulationObserved Effect on ChOOH-Induced DamageCell/System ModelReference
StarD1Upregulation (via cell stimulation)Increased sensitivity to ChOOH; greater mitochondrial LPO and reduced cell viability.MA-10 and TM3 Leydig cells nih.gov
StarD1KnockdownDiminished mitochondrial membrane depolarization and damage.THP-1 macrophages nih.gov
StarD4Addition of recombinant proteinAccelerated transfer of 7α-OOH to mitochondria, leading to increased LPO and loss of membrane potential.Isolated liver mitochondria nih.gov
SCP-2OverexpressionIncreased sensitivity to ChOOH-induced apoptotic killing.Mouse fibroblast transfectants nih.gov
GPx4Inhibition (using RSL3)Enhanced LPO and cytotoxicity; decreased testosterone production.Primary Leydig cells nih.govresearchgate.net
GPx4Mimetic Activity (using Ebselen)Reversed the effects of GPx4 inhibition; protected against LPO and restored testosterone production.Primary Leydig cells nih.govresearchgate.net

Molecular Approaches to Mitigate Downstream Effects

Beyond preventing the initial transport of cholesterol hydroperoxides, another critical set of intervention strategies involves mitigating their downstream consequences. Once ChOOHs reach a target membrane and undergo one-electron reduction, they initiate a cascade of damaging reactions and activate pathological signaling pathways.

Targeting Oxidative Stress Pathways Induced by Cholesterol Hydroperoxides

The primary downstream effect of ChOOHs is the propagation of oxidative stress. Iron-catalyzed one-electron reduction of the hydroperoxide group generates highly reactive free radicals that initiate chain reactions of lipid peroxidation, damaging other lipids, proteins, and DNA. nih.gov This exacerbates the initial insult and amplifies cellular damage.

Strategies to counter this focus on bolstering the cell's antioxidant defense systems.

Enzymatic Detoxification: The primary enzyme for detoxifying lipid hydroperoxides, including ChOOHs, directly within membranes is GPx4. tandfonline.comacs.org Overexpression of GPx4 in animal models has been shown to protect against atherogenesis by inhibiting lipid peroxidation. jacc.org Therefore, therapeutic approaches aimed at increasing the expression or activity of GPx4 are highly promising.

Antioxidant Compounds: The seleno-organic compound Ebselen is a well-studied GPx4 mimetic. usc.edu It can directly reduce a broad range of hydroperoxides, including membrane-bound phospholipid and cholesterol hydroperoxides, thereby attenuating oxidative damage. nih.govusc.edu

Table 2: Strategies Targeting Oxidative Stress Pathways

Target/StrategyMechanism of ActionProtective Effect Against ChOOH-Induced StressReference
Glutathione Peroxidase 4 (GPx4)Catalyzes the two-electron reduction of ChOOHs and other lipid hydroperoxides to their corresponding non-toxic alcohols.Inhibits lipid peroxidation chain reactions, protects mitochondrial function, and preserves steroidogenesis. tandfonline.comnih.govjacc.org
EbselenA seleno-organic compound that acts as a GPx4 mimetic.Directly detoxifies ChOOHs, reducing oxidative damage and reversing the cytotoxic effects seen with GPx4 inhibition. nih.govusc.edu
Heme Oxygenase (HO-1)An inducible enzyme that degrades heme to produce the antioxidant biliverdin. It is a general response to oxidant stress.Contributes to the overall antioxidant capacity of the cell, helping to mitigate widespread oxidative damage. jacc.orgphysiology.org

Modulating Signaling Pathways Activated by Oxidized Cholesterol Species

Cholesterol hydroperoxides and their more stable degradation products, such as 7-ketocholesterol (B24107) (7KC) and other oxysterols, are not merely markers of damage but are potent signaling molecules that can modulate numerous intracellular pathways, often with pathological outcomes. nih.govnih.gov These molecules can alter cell fate by inducing inflammation, apoptosis, and proliferation. nih.govahajournals.org

Key signaling pathways affected include:

PI3K/Akt Pathway: This is a crucial cell survival pathway. The oxysterol 7-ketocholesterol has been shown to induce apoptosis by inactivating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. biorxiv.org This effect is linked to the disruption of lipid rafts, which serve as essential platforms for this signaling cascade. biorxiv.org

NF-κB and MAPK Pathways: Oxidized low-density lipoproteins (oxLDLs), which are rich in oxidized cholesterol species, are known to activate pro-inflammatory and stress-response pathways. nih.gov The binding of oxLDLs to scavenger receptors can trigger protein kinase C (PKC), which in turn activates pathways involving mitogen-activated protein kinases (MAPKs) like ERK and JNK, as well as the transcription factor NF-κB. jacc.orgnih.gov This leads to the expression of inflammatory genes, monocyte adhesion, and the progression of diseases like atherosclerosis. jacc.orgahajournals.org

Toll-Like Receptor (TLR) Signaling: Oxysterols can act as inflammatory signals in the brain, contributing to neurodegeneration. nih.gov 7KC can drive immune activation in microglia through TLR activation, which initiates a downstream cascade involving kinases such as Akt, P38, PKC, and ERK1/2, ultimately leading to a pro-inflammatory state. nih.gov

Modulating these pathways represents a sophisticated approach to counteracting the effects of cholesterol oxidation. For instance, vitamin E has been shown to inhibit PKC activation in response to oxLDLs, thereby preventing some downstream signaling. nih.gov Understanding how specific oxidized cholesterol species interact with these cascades provides a roadmap for developing targeted inhibitors to prevent the pathological cellular responses.

Table 3: Signaling Pathways Modulated by Oxidized Cholesterol Species

Signaling PathwayActivating Molecule(s)Downstream Cellular EffectReference
PI3K/Akt7-Ketocholesterol (7KC)Inactivation of the pathway, leading to disruption of cell survival signals and induction of apoptosis. biorxiv.org
PKC/MAPK (ERK, JNK)Oxidized LDL (containing oxysterols)Activation of pro-inflammatory gene expression, cell proliferation, migration, and apoptosis. jacc.orgnih.gov
NF-κBOxidized LDL, other lipid peroxidation productsUpregulation of scavenger receptors and inflammatory vascular gene expression. jacc.orgahajournals.org
Toll-Like Receptor (TLR) Signaling7-Ketocholesterol (7KC)Activation of microglia to a pro-inflammatory state, secretion of immune signaling molecules (e.g., TNFα, IL1β). nih.gov

Future Research Directions and Unresolved Questions

Elucidation of Comprehensive Signaling Networks Mediated by Cholesterol Hydroperoxides

Cholesterol hydroperoxides are not merely products of oxidative damage but are also potent signaling molecules. scientificarchives.com Elevated levels of ChOOHs have been associated with the proliferation and survival of leukemic cells. frontiersin.org They are known to activate downstream signaling pathways critical for cell survival and proliferation, such as the NF-κB and JAK/STAT pathways. frontiersin.org Furthermore, ChOOHs are central to ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. nih.govresearchgate.net Exogenous cholesterol hydroperoxides can induce ferroptosis, a process that is intensified when the activity of glutathione (B108866) peroxidase 4 (GPX4) is reduced. researchgate.net

A key area of future investigation is the comprehensive mapping of the signaling cascades initiated by specific ChOOH isomers. It is plausible that different isomers (e.g., 5α-OOH, 7α-OOH) trigger distinct downstream effects. Research should focus on identifying the direct protein interactors of ChOOHs and how these interactions translate into the activation or inhibition of specific kinases, phosphatases, and transcription factors like Nrf2, AP-1, and SREBPs. scientificarchives.com Understanding how ChOOHs modify the function of membrane microdomains, such as lipid rafts, and thereby influence receptor signaling is another crucial avenue. frontiersin.orgresearchgate.net

Understanding the Partitioning and Interplay of Cholesterol Hydroperoxide Turnover Pathways

Once formed, cholesterol hydroperoxides can undergo several metabolic transformations, which determine their ultimate biological impact. nih.gov These fates include:

One-electron reduction: This process, often catalyzed by iron, converts ChOOH into highly reactive oxyl radicals, which can propagate lipid peroxidation, thus amplifying cellular damage. nih.govuj.edu.pl This pathway is a key feature of ferroptosis. nih.gov

Two-electron reduction: This is a detoxification pathway where enzymes catalyze the reduction of ChOOHs to their corresponding stable, redox-inactive cholesterol alcohols (ChOH). nih.govuj.edu.pl The primary enzyme responsible for this is the selenoenzyme Glutathione Peroxidase 4 (GPX4). tandfonline.compnas.org

Translocation: ChOOHs can move from their site of origin to other membranes or lipoproteins, thereby disseminating their damaging potential to distant sites. scientificarchives.comnih.gov

The balance between these competing pathways is critical. Future research must aim to quantify the flux through each pathway under different physiological and pathological conditions. A key unresolved question is how the cell regulates the partitioning of ChOOHs between damage-amplifying and detoxification pathways. Investigating the factors that control the expression, localization, and activity of key enzymes like GPX4 is essential. tandfonline.com Furthermore, exploring the detoxification capacity of other systems, such as the methionine sulfoxide (B87167) reductase (MSR) system's interaction with proteins like STARD3, will provide a more complete picture of cellular defense mechanisms. nih.govresearchgate.net

Turnover Pathway Description Key Molecules/Enzymes Outcome
One-Electron Reduction Iron-mediated reduction that generates reactive radical species. nih.govIron (Fe²⁺)Amplification of oxidative damage, chain peroxidation. nih.gov
Two-Electron Reduction Enzymatic reduction to stable, non-reactive alcohol forms. nih.govGlutathione Peroxidase 4 (GPX4). tandfonline.compnas.orgDetoxification, suppression of damage. nih.gov
Translocation Movement between membranes and/or lipoproteins. nih.govuj.edu.plStAR family proteins (e.g., StarD1), SCP2. tandfonline.comresearchgate.netDissemination of oxidative stress or delivery for detoxification. nih.gov

Development of Highly Sensitive and Specific Analytical Methods for in vivo/in situ Research

A significant barrier to understanding the in vivo roles of ChOOHs is the difficulty in their accurate measurement. mdpi.com These molecules are often present at low concentrations, are chemically unstable, and can be prone to artifactual generation during sample preparation. mdpi.comslu.se

Current methods often rely on gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). slu.senih.gov HPLC, which can be coupled with UV or mass spectrometry detectors, is particularly suitable for analyzing thermo-labile molecules like ChOOHs. slu.se However, the low ionization efficiency of hydroperoxides can limit sensitivity in LC-MS analyses. mdpi.com To overcome this, strategies involving chemical derivatization have been developed to enhance stability and ionization efficiency, allowing for more sensitive detection by LC-MS/MS. mdpi.com

Future efforts must focus on developing robust, highly sensitive, and specific analytical techniques for the in situ and real-time detection of ChOOHs within cells and tissues. This could involve the creation of novel fluorescent probes that react specifically with the hydroperoxide moiety of cholesterol or advanced mass spectrometry imaging techniques with high spatial resolution. researchgate.net Such methods would allow researchers to visualize the subcellular localization and dynamics of specific ChOOH isomers, providing unprecedented insights into their localized formation and signaling functions.

Analytical Method Principle Advantages Limitations
GC-MS Gas chromatography separation followed by mass spectrometric detection. nih.govHigh accuracy for total hydroxycholesterols after reduction. nih.govRequires derivatization; potential for hydroperoxide decomposition. mdpi.com
HPLC-UV Liquid chromatography separation with UV detection. slu.seGood for separating isomers; non-destructive. slu.seLimited sensitivity (low nanogram levels); potential interference. mdpi.com
LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry. mdpi.comHigh sensitivity and specificity; structural information. mdpi.comPoor ionization of native hydroperoxides; requires derivatization for optimal performance. mdpi.com
Ambient Ionization MS (AIMS) Minimal sample pretreatment for real-time, in situ analysis. researchgate.netRapid screening; potential for in situ analysis. researchgate.netStill an emerging technology for this specific application.

Identification of Novel Molecular Targets for Therapeutic Intervention based on this compound Mechanisms

The involvement of ChOOHs in pathologies like atherosclerosis, neurodegeneration, and cancer makes the pathways they influence attractive targets for therapeutic intervention. tandfonline.com One primary strategy is to target the enzymes and proteins that regulate ChOOH levels and trafficking.

Glutathione Peroxidase 4 (GPX4): As the key enzyme that detoxifies ChOOHs, enhancing GPX4 activity or expression could be a therapeutic approach to protect against ferroptosis and other forms of oxidative damage. pnas.org Conversely, in the context of cancer, inhibiting GPX4 is being explored as a strategy to induce ferroptosis in therapy-resistant tumors. pnas.org

StAR Family Proteins: Proteins like StarD1 and STARD3 are known to traffic ChOOHs, often with detrimental consequences like mitochondrial damage. nih.govuj.edu.plahajournals.org Developing small molecule inhibitors that block the binding of ChOOHs to these transport proteins could prevent their delivery to sensitive organelles and mitigate subsequent damage. uj.edu.pl

Signaling Pathways: Targeting the downstream signaling pathways activated by ChOOHs, such as NF-κB or JAK/STAT, represents another therapeutic angle. frontiersin.org Inhibitors of these pathways are already in clinical development for various diseases and could be repurposed to address conditions driven by ChOOH-mediated signaling.

Future research should focus on high-throughput screening to identify novel small molecules that can modulate these targets. Additionally, investigating the potential of mitochondria-targeted antioxidants to intercept ChOOH-mediated damage within this critical organelle holds significant promise. ahajournals.org

Role of this compound in Specific Cellular Compartments and Organelles

Cholesterol is not uniformly distributed within a cell, and its oxidation to ChOOH likely occurs in specific membrane environments. nih.gov The plasma membrane, being rich in cholesterol, is a primary site of formation. nih.govkenhub.com However, the biological effect of ChOOHs is highly dependent on their location and their ability to translocate between organelles.

Mitochondria: The trafficking of ChOOHs to mitochondria, facilitated by proteins like StarD1 and sterol carrier protein 2 (SCP2), is particularly damaging. uj.edu.plresearchgate.netahajournals.org Once inside, ChOOHs can induce lipid peroxidation in the mitochondrial membranes, leading to membrane depolarization, impaired function (such as steroid synthesis), and compromised reverse cholesterol transport in macrophages. ahajournals.orgnih.gov

Endoplasmic Reticulum (ER) and Lysosomes: The ER is a central hub for lipid synthesis and is in close contact with other organelles, including endosomes and lysosomes. nih.govuvigo.es Transport proteins like STARD3, which are anchored in endosomal membranes, can bind ChOOHs and are thought to transfer them through ER-endosome membrane contact sites. nih.gov The interaction between peroxisomes and lysosomes is also crucial for cholesterol metabolism, and dysfunction in one can lead to lipid accumulation in the other. uvigo.es

Peroxisomes: These organelles are involved in breaking down fatty acids and detoxifying various substances. opentextbc.ca They carry out oxidation reactions that produce hydrogen peroxide, and their cooperation with lysosomes is important in cholesterol metabolism. uvigo.esopentextbc.ca

A major goal for future research is to map the distribution of ChOOHs across different organelles and to understand the specific transport mechanisms involved. Elucidating how ChOOHs affect the function of each organelle (e.g., ER stress, lysosomal membrane permeabilization, mitochondrial dysfunction) is critical for a complete understanding of their pathophysiology.

Advanced Model Systems for Studying this compound Pathophysiology (e.g., Organoids, Complex Co-culture Systems)

Much of the current understanding of ChOOH pathophysiology comes from studies using relatively simple model systems, such as isolated lipoproteins, cell monolayers (e.g., macrophages, steroidogenic cells), and animal models. ahajournals.orgnih.govmdpi.com For instance, mouse models fed high-fat, high-cholesterol diets have been instrumental in studying the role of cholesterol in non-alcoholic steatohepatitis (NASH) and associated microcirculatory dysfunction. mdpi.com While valuable, these models may not fully recapitulate the complex cellular interactions and microenvironment of human tissues.

The development and application of more sophisticated model systems are needed to advance the field.

Organoids: These three-dimensional, self-organizing structures derived from stem cells can mimic the architecture and function of human organs (e.g., liver, intestine). Liver organoids, for example, could be used to study the impact of ChOOHs on the development of steatosis and fibrosis in a human-relevant context.

Complex Co-culture Systems: Pathologies like atherosclerosis involve intricate interplay between multiple cell types (e.g., endothelial cells, smooth muscle cells, macrophages). Advanced co-culture systems, potentially within microfluidic devices ("organ-on-a-chip"), can model these interactions and allow researchers to study how ChOOHs produced by one cell type affect the function of another.

Employing these advanced models will enable a more nuanced investigation of ChOOH pathophysiology, bridging the gap between simple in vitro experiments and complex in vivo human diseases.

Integration of Lipidomics and Proteomics for Comprehensive Pathway Mapping

The biological effects of cholesterol hydroperoxides are not exerted in isolation but are part of a complex network of metabolic and signaling pathways. bohrium.com A systems-level understanding requires the integration of multiple 'omics' technologies, particularly lipidomics and proteomics. bohrium.complos.org

Lipidomics: This approach allows for the comprehensive and quantitative analysis of thousands of different lipid species. ahajournals.org Applying targeted lipidomics can reveal how oxidative stress alters the entire lipid profile of a cell or tissue, identifying not just ChOOHs but also downstream products and changes in other lipid classes that may serve as biomarkers or reveal metabolic reprogramming. bohrium.comoatext.com

Proteomics: This technique provides a global analysis of protein expression and modification. plos.org By comparing the proteomes of cells treated with or without ChOOHs, researchers can identify proteins whose expression or post-translational modification state is altered, thereby uncovering novel effector pathways and regulatory networks. bohrium.com

Integrating these datasets is a powerful strategy. For example, correlating changes in specific lipid species with alterations in the abundance of metabolic enzymes or signaling proteins can help construct detailed protein-lipid interaction networks and map the comprehensive cellular response to ChOOHs. bohrium.comcreative-proteomics.com This integrated approach is essential for moving beyond single-molecule studies to a holistic understanding of the role of this compound in health and disease.

Q & A

Q. What experimental methods are used to detect and quantify cholesterol hydroperoxides (ChOOHs) in biological samples?

ChOOHs are detected using high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry (LC-MS) for structural identification . Iodometric titration is employed for quantifying hydroperoxide content, while fluorescence probes like C11-BODIPY are used to monitor lipid peroxidation (LPO) dynamics in live cells . For example, 7α-OOH and 7β-OOH isomers are separated via normal-phase HPLC and validated using standards synthesized via dye-sensitized photooxidation .

Q. What in vitro models are commonly used to study ChOOH toxicity and steroidogenesis impairment?

Primary Leydig cells isolated from rodent testes and MA-10 Leydig cell lines are standard models. These cells are stimulated with luteinizing hormone (LH) or human chorionic gonadotropin (hCG) to upregulate steroidogenic acute regulatory protein (StAR), mimicking physiological cholesterol transport . Co-treatment with ChOOH-containing liposomes replicates oxidative stress conditions, enabling analysis of testosterone synthesis inhibition and mitochondrial dysfunction .

Q. How does GPx4 protect cells from ChOOH-induced oxidative damage?

Glutathione peroxidase 4 (GPx4) catalyzes the reduction of ChOOHs to less reactive hydroxides (e.g., 7-OH), preventing chain-propagating lipid peroxidation. Experimental validation involves GPx4 knockdown (via siRNA) or inhibition (using RSL3), which exacerbates LPO and testosterone suppression. Conversely, GPx4 mimetics like Ebselen restore redox balance .

Advanced Research Questions

Q. How do conflicting data on ChOOH isomerization pathways impact experimental design?

Singlet oxygen generates 5α-OOH, which can undergo allylic rearrangement to 7α/7β-OOH, complicating isomer-specific analyses . To resolve this, studies combine photodynamic synthesis (for controlled ChOOH generation) with isotopic labeling and tandem MS to track isomer-specific reactivity .

Q. What mechanisms explain the anti-androgenic effects of ChOOHs in steroidogenic cells?

ChOOHs co-trafficked with cholesterol into mitochondria via StAR proteins induce LPO, depolarizing membranes and disrupting cytochrome P450scc (CYP11A1) activity, which converts cholesterol to pregnenolone. This is validated by measuring 27-hydroxycholesterol (27-OH) as a marker of mitochondrial dysfunction . GPx4 overexpression or Ebselen rescues steroidogenesis by reducing ChOOH accumulation .

Q. How can researchers model ChOOH-mediated atherogenesis in macrophages?

THP-1 macrophages stimulated with dibutyryl-cAMP upregulate StAR and ABCA1 transporters. Treatment with 7-OOH-laden liposomes mimics oxidized LDL uptake, impairing cholesterol efflux and increasing foam cell formation. Key endpoints include mitochondrial depolarization (JC-1 assay) and CYP27A1 activity loss .

Q. What strategies address contradictory findings on ChOOH signaling in inflammation?

While ChOOHs activate TLR4/SYK pathways in macrophages via oxidized cholesteryl esters (e.g., BEP-CE), GPx4’s role in quenching these signals remains debated. Dual knockdown of GPx4 and TLR4, combined with lipidomics, can clarify context-dependent pro-inflammatory vs. antioxidant responses .

Methodological Considerations

Q. How are ChOOH-containing liposomes prepared for cellular studies?

Liposomes are formulated with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), cholesterol, and ChOOHs (e.g., 7-OOH) via extrusion. Hydroperoxide content is standardized iodometrically, and liposome size (e.g., 100 nm) is verified via dynamic light scattering .

Q. What statistical approaches resolve variability in ChOOH-induced cytotoxicity assays?

Dose-response curves for ChOOHs (e.g., 0–20 µM) are analyzed using nonlinear regression (GraphPad Prism). GPx4 rescue experiments require ANOVA with post-hoc tests to compare RSL3/Ebselen effects across replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.